2-(4-Ethoxyphenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMVSNTVPZWQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177078 | |
| Record name | p-Ethoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22545-15-9 | |
| Record name | 4-Ethoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22545-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethoxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022545159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22545-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Ethoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2-(4-Ethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2-(4-Ethoxyphenyl)ethanol (CAS: 22545-15-9), a significant intermediate in pharmaceutical synthesis. The data herein is compiled from various chemical data sources and is presented for ease of reference and application in a laboratory and research setting.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized in the table below. These properties are crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 2-(4-ethoxyphenyl)ethan-1-ol | |
| CAS Number | 22545-15-9 | |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Appearance | White crystals, powder, or flakes | |
| Melting Point | 38.5 - 44.5 °C | |
| Boiling Point | 138 - 141 °C at 8 mmHg | [2][3] |
| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [2][3] |
| Water Solubility | Soluble | [2][3] |
| pKa (Predicted) | 14.94 ± 0.10 | [2][3] |
| Flash Point | >110 °C | [4] |
| InChI Key | CNMVSNTVPZWQMI-UHFFFAOYSA-N | |
| SMILES | CCOC1=CC=C(CCO)C=C1 |
Experimental Protocols
The following sections detail the standard laboratory methodologies for the determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[1]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Sample Preparation: A small quantity (a few milliliters) of liquid this compound is placed in a small test tube.[6] A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[7]
-
Heating: The Thiele tube is gently heated, and the liquid in the test tube is observed.[7] As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[7]
Density Determination (Pycnometer Method)
Density is the mass of a substance per unit volume. For solids, this can be determined using a pycnometer and a liquid of known density in which the solid is insoluble.
Methodology:
-
Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.
-
Mass of Pycnometer with Sample: A sample of this compound is added to the pycnometer, and it is weighed again.
-
Mass of Pycnometer with Sample and Liquid: A liquid of known density, in which the sample is insoluble, is added to the pycnometer until it is full. The pycnometer is then reweighed.
-
Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and then filled with only the liquid of known density and weighed.
-
Calculation: The volume of the solid and its density can be calculated from these four mass measurements and the known density of the liquid.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[8]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added to the test tube in small portions.[8]
-
Observation: After each addition of the solvent, the test tube is vigorously shaken.[8] The substance is considered soluble if it completely dissolves to form a clear solution. The observation is recorded as soluble, partially soluble, or insoluble.
Workflow and Data Relationships
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. mt.com [mt.com]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. chem.ws [chem.ws]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2-(4-Ethoxyphenyl)ethanol (CAS: 22545-15-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)ethanol, a significant chemical intermediate. The document details its physicochemical properties, plausible synthetic routes, analytical characterization methods, and potential biological activities based on structurally related compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a phenylethanol moiety with an ethoxy group substituted at the para position of the benzene ring. This substitution influences its polarity and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22545-15-9 | [2] |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 42-44 °C | [3] |
| Boiling Point | 138-141 °C at 8 mmHg | [3] |
| Predicted Density | 1.037 ± 0.06 g/cm³ | [3] |
| Water Solubility | Soluble | [3] |
| Predicted pKa | 14.94 ± 0.10 | [3] |
| Predicted XLogP3 | 1.1 | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
Synthesis of this compound
Proposed Synthetic Route 1: Williamson Ether Synthesis followed by Reduction
A common method for preparing such ethers is the Williamson ether synthesis, starting from 4-hydroxyphenylethanol. This would be followed by the reduction of an intermediate. A more direct adaptation involves the direct ethylation of 4-hydroxyphenylethanol.
Experimental Protocol: Ethylation of 4-Hydroxyphenylethanol
This protocol is adapted from the synthesis of 2-(4-allyloxyphenyl)ethanol.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-hydroxyphenyl)ethanol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or acetonitrile.
-
Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent such as ethyl bromide or diethyl sulfate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Synthetic Route 2: Reduction of 4-Ethoxyphenylacetic acid
Another viable route is the reduction of the corresponding carboxylic acid, 4-ethoxyphenylacetic acid, which is commercially available.
Experimental Protocol: Reduction of 4-Ethoxyphenylacetic acid
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Acid: Dissolve 4-ethoxyphenylacetic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthetic pathways to this compound.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity assessment of this compound.
Table 2: Analytical Methods for the Characterization of this compound
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Aromatic protons (AA'BB' system), triplet for the benzylic CH₂, triplet for the alcoholic CH₂, quartet and triplet for the ethoxy group. |
| ¹³C NMR | Structural Confirmation | Signals for aromatic carbons (ipso, ortho, meta, para), benzylic carbon, alcoholic carbon, and ethoxy carbons. |
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | Molecular ion peak (m/z 166). Key fragments corresponding to the loss of water, ethylene, and the ethoxy group. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Broad O-H stretch (alcohol), C-O stretches (ether and alcohol), aromatic C-H and C=C stretches. |
| Gas Chromatography (GC) | Purity Assessment | A single major peak indicating the purity of the compound. |
Detailed Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be required due to the lower natural abundance of ¹³C.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of phenylethanol derivatives.[5]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Diagram of Analytical Workflow
Caption: A typical workflow for the analysis and characterization of this compound.
Potential Biological Activity and Applications
Direct pharmacological studies on this compound are limited in publicly available literature. However, the broader class of phenylethanoid derivatives exhibits a range of biological activities, suggesting potential areas of investigation for this compound.
Potential Activities based on Structural Analogs:
-
Antimicrobial Activity: Phenylethanol and its derivatives are known to possess bacteriostatic and bactericidal properties.[6] The proposed mechanism involves the disruption of bacterial cell membrane integrity, where the lipophilic portion of the molecule intercalates into the lipid bilayer, leading to increased permeability and cell death.[7]
-
Anti-inflammatory Activity: Certain phenylethanoid derivatives have demonstrated anti-inflammatory effects. For example, some have been shown to inhibit the production of nitric oxide (NO) in LPS-induced microglial cells.[8]
-
Antioxidant Activity: Phenylethanoid glycosides, which share the core phenylethanol structure, are recognized for their significant antioxidant properties, primarily through radical scavenging mechanisms.[9][10]
Applications as a Pharmaceutical Intermediate:
This compound is described as a pharmaceutical intermediate.[3] While specific final drug products derived from this compound are not explicitly detailed in the search results, related structures are key intermediates in the synthesis of various active pharmaceutical ingredients and agrochemicals. For instance, the structurally similar 2-(4-ethoxyphenyl)-2-methylpropyl alcohol is a precursor to the insecticide etofenprox.[1] This highlights the utility of the 4-ethoxyphenethyl moiety as a building block in medicinal and agricultural chemistry.
Conceptual Diagram of Potential Membrane Interaction
Caption: Postulated mechanism of antimicrobial action via membrane disruption.
Safety and Handling
Based on available safety data sheets, this compound is not classified as hazardous. However, standard laboratory safety precautions should always be observed. This includes wearing personal protective equipment (gloves, safety glasses), avoiding dust formation, and ensuring adequate ventilation. It should be stored in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. While specific research on its synthesis and biological activity is not extensive, plausible synthetic routes and potential pharmacological activities can be inferred from related compounds. This technical guide provides a solid foundation for researchers and drug development professionals working with this molecule, offering detailed protocols and a summary of its key characteristics. Further research is warranted to fully elucidate its synthetic pathways and explore its potential therapeutic applications.
References
- 1. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 2. This compound | C10H14O2 | CID 89752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 22545-15-9 [amp.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. analchemres.org [analchemres.org]
- 6. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New antioxidant phenylethanol glycosides from Torenia concolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics. | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Molecular Structure and Properties of 2-(4-Ethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of 2-(4-Ethoxyphenyl)ethanol. The information is presented to support research and development activities in the pharmaceutical and chemical sciences.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Canonical SMILES | CCOC1=CC=C(C=C1)CCO | [1] |
| InChI Key | CNMVSNTVPZWQMI-UHFFFAOYSA-N | [1] |
| CAS Number | 22545-15-9 | [1][3] |
| Melting Point | 42-44 °C | [3] |
| Boiling Point | 138-141 °C (at 8 mmHg) | [3] |
| Exact Mass | 166.099379685 Da | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Molecular Structure and Visualization
The molecular structure of this compound comprises a central benzene ring substituted with an ethoxy group and an ethanol group at the para position.
Caption: 2D representation of the this compound molecule.
Experimental Protocols
Determination of Molecular Weight via Mass Spectrometry
Objective: To experimentally verify the molecular weight of this compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this determination.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting mass spectrum should display a molecular ion peak (M⁺) at m/z 166, confirming the molecular weight.[1]
Caption: Experimental workflow for molecular weight determination.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and atom connectivity of this compound.
Methodology: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis (400 MHz):
-
Expected Chemical Shifts (δ):
-
~1.4 ppm (triplet, 3H, -OCH₂CH₃ )
-
~2.8 ppm (triplet, 2H, Ar-CH₂ CH₂OH)
-
~3.8 ppm (triplet, 2H, Ar-CH₂CH₂ OH)
-
~4.0 ppm (quartet, 2H, -OCH₂ CH₃)
-
~6.8 ppm (doublet, 2H, aromatic protons ortho to ethoxy group)
-
~7.1 ppm (doublet, 2H, aromatic protons meta to ethoxy group)
-
A broad singlet for the hydroxyl proton (-OH) will also be present.
-
-
-
¹³C NMR Analysis (100 MHz):
-
Expected Chemical Shifts (δ):
-
~15 ppm (-OCH₂C H₃)
-
~38 ppm (Ar-C H₂CH₂OH)
-
~63 ppm (Ar-CH₂C H₂OH and -OC H₂CH₃)
-
~114 ppm (aromatic CH ortho to ethoxy)
-
~129 ppm (aromatic C-CH₂)
-
~130 ppm (aromatic CH meta to ethoxy)
-
~158 ppm (aromatic C-O)
-
-
-
Data Interpretation: The observed chemical shifts, splitting patterns, and integration values are compared against predicted values to confirm the structure.
Logical Relationships in Drug Development
In the context of drug discovery, this compound can serve as a starting scaffold. Structure-Activity Relationship (SAR) studies would be a logical next step to explore its therapeutic potential.
Caption: Logical flow for Structure-Activity Relationship (SAR) studies.
References
An In-depth Technical Guide to the Solubility of 2-(4-Ethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(4-Ethoxyphenyl)ethanol in aqueous and organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes data for the structurally similar compound, 2-(4-methoxyphenyl)ethanol, to provide valuable estimations. Furthermore, detailed experimental protocols are outlined to enable researchers to determine precise solubility data.
Quantitative Solubility Data
Table 1: Estimated and Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Water | Not Specified | Soluble | Qualitative |
| 2-(4-Methoxyphenyl)ethanol | Water | 25 | 9407 mg/L | Estimated[3] |
| 2-(4-Methoxyphenyl)ethanol | DMSO | Not Specified | Soluble | Qualitative |
| 2-(4-Methoxyphenyl)ethanol | Methanol | Not Specified | Soluble | Qualitative |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are necessary. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and established laboratory practices.
Aqueous Solubility Determination (Adapted from OECD Guideline 105)
The OECD Guideline 105 provides a standardized method for determining the solubility of substances in water.[4][5][6][7] The flask method, suitable for substances with solubility above 10⁻² g/L, is appropriate for this compound given its expected solubility.
Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus and Reagents:
-
This compound (high purity)
-
Reagent-grade water (e.g., Type I ultrapure water)
-
Glass flasks with stoppers
-
Constant temperature bath or incubator (e.g., 25 °C ± 0.5 °C)
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm pore size)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of water. The excess solid should be clearly visible.
-
Equilibration: Stopper the flask and place it in a constant temperature bath. Stir the mixture vigorously for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary test can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, stop the stirring and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to sediment. Alternatively, the solution can be centrifuged to facilitate separation.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered aqueous solution using a validated analytical method. Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Organic Solvent Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used technique for determining the solubility of a compound in organic solvents.[8]
Principle: An excess amount of the solute is agitated in the solvent for a prolonged period to achieve equilibrium. The concentration of the dissolved solute is then measured.
Apparatus and Reagents:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate, hexane) of high purity
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature environment
-
Centrifuge
-
Syringes and solvent-compatible syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to vials.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the mixtures for a period sufficient to reach equilibrium (24 to 72 hours is common).
-
Phase Separation: After equilibration, cease shaking and allow the vials to stand to permit the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial.
-
Dilution and Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration using a validated method with a proper calibration curve.
-
Replicates: Conduct the determination for each solvent in triplicate.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound CAS#: 22545-15-9 [m.chemicalbook.com]
- 2. This compound CAS#: 22545-15-9 [amp.chemicalbook.com]
- 3. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]
- 4. filab.fr [filab.fr]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2-(4-Ethoxyphenyl)ethanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-(4-Ethoxyphenyl)ethanol, a compound of interest for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
This compound, also known as p-ethoxyphenethyl alcohol, is an organic compound with the molecular formula C10H14O2.[1][2] Its structure is characterized by a benzene ring substituted with an ethoxy group and an ethanol group.
Molecular Formula: C10H14O2[1][2]
Molecular Weight: 166.22 g/mol [1]
IUPAC Name: this compound[1]
Synonyms: 4-Ethoxyphenethyl alcohol, p-Ethoxyphenethyl alcohol, 4-Ethoxy-benzeneethanol[1]
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.40 | t | 3H | -O-CH₂-CH₃ |
| 2.81 | t | 2H | Ar-CH₂ -CH₂-OH |
| 3.80 | t | 2H | Ar-CH₂-CH₂ -OH |
| 4.00 | q | 2H | -O-CH₂ -CH₃ |
| 6.84 | d | 2H | Aromatic H (ortho to -OCH₂CH₃) |
| 7.12 | d | 2H | Aromatic H (meta to -OCH₂CH₃) |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 14.9 | -O-CH₂-CH₃ |
| 38.6 | Ar-CH₂ -CH₂-OH |
| 61.8 | Ar-CH₂-CH₂ -OH |
| 63.4 | -O-CH₂ -CH₃ |
| 114.6 | Aromatic C (ortho to -OCH₂CH₃) |
| 129.8 | Aromatic C (meta to -OCH₂CH₃) |
| 130.8 | Aromatic C (ipso, attached to -CH₂CH₂OH) |
| 157.7 | Aromatic C (ipso, attached to -OCH₂CH₃) |
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3350 (broad) | O-H stretch (alcohol) |
| 3030 | C-H stretch (aromatic) |
| 2975, 2930, 2870 | C-H stretch (aliphatic) |
| 1610, 1510 | C=C stretch (aromatic ring) |
| 1240 | C-O stretch (aryl ether) |
| 1040 | C-O stretch (primary alcohol) |
| 820 | C-H bend (p-disubstituted benzene) |
Note: The IR data is based on typical values for the functional groups present and may vary slightly based on the experimental conditions.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 166 | Molecular ion [M]⁺ |
| 137 | [M - CH₂OH]⁺ |
| 107 | [M - C₂H₅O - H₂]⁺ or [C₇H₇O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
A common method for obtaining the IR spectrum of a liquid sample is as follows:
-
Technique: Attenuated Total Reflectance (ATR) or placing a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the empty accessory (or with the pure solvent if in solution) is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Gas Chromatography (GC):
-
Injector: Split/splitless injector, typically at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature ramp is used to separate the components of the sample. For example, start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Typically m/z 40-400.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
Potential Biological Activities of 2-(4-Ethoxyphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Ethoxyphenyl)ethanol, also known as tyrosol ethyl ether, is a derivative of the well-researched phenolic compound, tyrosol. While tyrosol, abundant in olive oil, has been extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, the specific biological profile of its ethoxylated derivative is less characterized.[1] This technical guide aims to consolidate the available scientific information on the potential biological activities of this compound, providing quantitative data where available, detailing relevant experimental methodologies, and illustrating implicated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Neuroprotective and Anti-inflammatory Activities
The most significant evidence for the biological activity of this compound lies in its neuroprotective and anti-inflammatory effects, particularly in the context of cerebral ischemia.
Quantitative Data
A key study utilizing a rat brain slice model of hypoxia-reoxygenation demonstrated the neuroprotective effects of this compound. The data from this study is summarized in the table below.
| Biological Activity | Experimental Model | Treatment | Dosage | Outcome | Percentage Change |
| Neuroprotection | Hypoxia-reoxygenation in rat brain slices | Tyrosol ethyl ether (TEE) | 20 mg/kg/day (p.o.) | Reduction in neuronal damage | -50% |
| Anti-inflammatory | Hypoxia-reoxygenation in rat brain slices | Tyrosol ethyl ether (TEE) | 20 mg/kg/day (p.o.) | Inhibition of Prostaglandin E2 production | -55.6% |
| Antioxidant (Nitrosative Stress) | Hypoxia-reoxygenation in rat brain slices | Tyrosol ethyl ether (TEE) | 20 mg/kg/day (p.o.) | Inhibition of 3-Nitrotyrosine production | -73% |
Experimental Protocol: Hypoxia-Reoxygenation in Rat Brain Slices
This ex vivo model is instrumental in studying the mechanisms of ischemic brain injury and evaluating the efficacy of neuroprotective agents.
1. Animal Preparation and Brain Slice Collection:
-
Adult male Wistar rats (200-250g) are anesthetized, typically with ether inhalation, and sacrificed by decapitation.
-
The brain is rapidly removed, and the cerebellum and brain stem are discarded.
-
The remaining brain tissue is sectioned into 0.1-mm transverse slices using a vibrating microtome.
2. Equilibration:
-
The brain slices are placed in a buffer solution (e.g., composed of 0.1 M NaCl, 5 x 10⁻⁴ M KCl, 2.4 x 10⁻² M NaHCO₃, 5.5 x 10⁻⁴ M KH₂PO₄, 5 x 10⁻⁶ M CaCl₂, 2 x 10⁻³ M MgSO₄, and 9.8 x 10⁻³ M glucose, at pH 7.4).
-
The buffer is continuously perfused with a gas mixture of 95% O₂ and 5% CO₂ for 30 minutes to allow the slices to equilibrate.
3. Induction of Hypoxia:
-
Slices are transferred to a fresh buffer with modified ionic concentrations (e.g., 3 x 10⁻³ M CaCl₂, 1 x 10⁻⁶ M MgSO₄) and without glucose.
-
This solution is perfused with a gas mixture of 95% N₂ and 5% O₂ for 60 minutes to induce hypoxic conditions.
4. Reoxygenation:
-
Following the hypoxic period, the slices are returned to the original glucose-containing buffer.
-
The buffer is perfused with a 95% O₂ and 5% CO₂ gas mixture for 180 minutes to simulate reoxygenation.
5. Assessment of Tissue Damage and Biomarkers:
-
Tissue damage is commonly evaluated by measuring the release of lactate dehydrogenase (LDH) into the superfusion fluid.
-
Biomarkers of inflammation (e.g., Prostaglandin E2) and nitrosative stress (e.g., 3-Nitrotyrosine) are quantified in the tissue or superfusion fluid using techniques such as ELISA or HPLC.
Signaling Pathway
The neuroprotective and anti-inflammatory effects of this compound appear to be mediated, at least in part, by the inhibition of pathways leading to nitrosative stress and the production of inflammatory mediators.
Potential Antioxidant Activity
Comparative Data of Related Compounds
To provide context, the following table includes antioxidant data for the parent compound, tyrosol.
| Compound | Assay | IC50 / Activity |
| Tyrosol | DPPH Radical Scavenging | Weak to moderate activity |
| Tyrosol | Nitric Oxide Scavenging | Inactive in some studies |
It is important to note that the etherification of the phenolic hydroxyl group would eliminate its hydrogen-donating ability, a primary mechanism for radical scavenging. However, the overall electronic effects of the ethoxy group on the aromatic ring might still influence other antioxidant mechanisms. Further research is required to quantify the direct antioxidant capacity of this compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the free radical scavenging activity of a compound.
1. Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent such as methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
2. Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH working solution to each well.
-
Add an equal volume of the test compound dilutions, positive control, or solvent (for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).
3. Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Potential Antimicrobial Activity
Currently, there is a lack of specific data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against common bacterial or fungal strains. However, the parent compound, tyrosol, and other related phenolic compounds have demonstrated antimicrobial properties. The structural modifications in this compound could influence its interaction with microbial cell membranes and its overall efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
-
A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a defined turbidity, typically equivalent to a 0.5 McFarland standard.
2. Serial Dilution of the Test Compound:
-
In a 96-well microplate, serial twofold dilutions of this compound are prepared in the broth medium.
3. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.
Potential Anticancer Activity
There is currently no published data on the cytotoxic effects of this compound against specific cancer cell lines. However, tyrosol has been shown to possess anticancer properties against various cancer cell lines. The ethoxy modification could potentially alter the lipophilicity and cellular uptake of the molecule, thereby influencing its anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate medium and conditions.
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Treatment with Test Compound:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Control wells receive medium with the vehicle used to dissolve the compound.
-
The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant neuroprotective and anti-inflammatory properties. However, there is a notable gap in the scientific literature regarding its direct antioxidant, antimicrobial, and anticancer activities. The provided experimental protocols offer a roadmap for future research to comprehensively characterize the biological profile of this compound. Further investigation is warranted to determine its full therapeutic potential and to elucidate the structure-activity relationships within the tyrosol family of compounds. This will be crucial for guiding the development of novel therapeutic agents based on this chemical scaffold.
References
An In-depth Technical Guide to 2-(4-Ethoxyphenyl)ethanol: Industrial and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)ethanol, focusing on its known industrial applications, physicochemical properties, and synthesis protocols. While direct research applications of this compound are not extensively documented in current literature, this guide also explores the potential for future research based on its chemical structure and the activities of its derivatives.
Core Properties of this compound
This compound is an aromatic alcohol characterized by a phenethyl alcohol core with an ethoxy group substituted at the para position of the benzene ring. Its chemical structure makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| CAS Number | 22545-15-9 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 42-44 °C | [2] |
| Boiling Point | 138-141 °C at 8 mmHg | [2] |
| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [2] |
| Water Solubility | Soluble | [2] |
| pKa (Predicted) | 14.94 ± 0.10 | [2] |
| InChIKey | CNMVSNTVPZWQMI-UHFFFAOYSA-N | [1] |
| SMILES | CCOC1=CC=C(C=C1)CCO | [1] |
Industrial Application: Intermediate in Etofenprox Synthesis
The most significant industrial application of this compound and its derivatives is as a key precursor in the manufacture of the insecticide etofenprox.[3][4] Etofenprox is a non-ester pyrethroid known for its broad-spectrum activity and enhanced stability.[3] The synthesis involves the preparation of a more complex alcohol, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, which then undergoes etherification.
Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
A common method for synthesizing the key intermediate, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, is through the reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate.[5]
Table 2: Quantitative Data for the Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
| Parameter | Value | Source(s) |
| Starting Material | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate | [5] |
| Reagents | Potassium Borohydride (KBH₄), Lithium Chloride (LiCl) | [5] |
| Solvent | Ethanol | [5] |
| Reaction Temperature | 30-85 °C | [5] |
| Reaction Time | 3-8 hours | [5] |
| Yield | 80-90% | [5] |
Experimental Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate
Materials:
-
Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate
-
Ethanol (anhydrous)
-
Potassium borohydride (KBH₄)
-
Lithium chloride (LiCl)
-
Hydrochloric acid (3 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1 equivalent) in anhydrous ethanol.[5]
-
Addition of Reagents: To the stirred solution, add lithium chloride (1 equivalent) and potassium borohydride (2 equivalents).[5]
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly add 3 M hydrochloric acid to quench the excess borohydride and adjust the pH.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.[5]
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.[5]
Synthesis Workflow
Caption: Workflow for the synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.
Research Applications: Current Status and Future Directions
Currently, there is a notable lack of published research focusing on the direct biological activities of this compound. Its primary role in the scientific literature is as a well-defined intermediate for the synthesis of more complex molecules, such as etofenprox.[3][4]
Known Research Context
The research context for this compound is almost exclusively within synthetic organic chemistry. The methodologies for its synthesis and its conversion to other molecules are well-established.
Potential Future Research Areas
While direct biological data is scarce, the structure of this compound suggests potential avenues for future research:
-
Fragrance and Flavor Chemistry: The structurally related compound, 2-(4-methoxyphenyl)ethanol, is used in the fragrance and cosmetics industry.[6] This suggests that this compound could be investigated for its own olfactory properties or as a precursor for novel fragrance compounds.
-
Medicinal Chemistry Scaffolding: Phenethyl alcohol derivatives are common motifs in pharmacologically active compounds. The ethoxy group of this compound offers a site for further chemical modification, potentially leading to the development of new derivatives with therapeutic potential. Research into derivatives of similar structures has shown activity as PTP1B inhibitors and Oct3/4 inducers, suggesting that the core structure could be a starting point for drug discovery programs.[7][8]
-
Metabolism Studies: As a xenobiotic compound, understanding the metabolic fate of this compound could be relevant in the context of etofenprox toxicology and environmental degradation studies. For instance, the metabolism of the psychedelic drug 2C-B results in the formation of a related ethanol derivative, 2-(4-bromo-2,5-dimethoxyphenyl)ethanol.[9]
Logical Relationship for Future Research
Caption: Potential avenues for future research on this compound.
Conclusion
This compound is a commercially significant chemical intermediate, primarily utilized in the synthesis of the insecticide etofenprox. Its synthesis is well-documented, with established protocols providing high yields. While its direct application in research settings is currently limited, its chemical structure presents opportunities for exploration in fragrance chemistry, as a scaffold in medicinal chemistry for the development of new therapeutic agents, and in metabolic and toxicological studies. Further research is warranted to fully elucidate the potential of this versatile molecule beyond its role as a synthetic building block.
References
- 1. This compound | C10H14O2 | CID 89752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 22545-15-9 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2C-B - Wikipedia [en.wikipedia.org]
A Technical Guide to 2-(4-Ethoxyphenyl)ethanol: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the synthesis and diverse applications of 2-(4-Ethoxyphenyl)ethanol. This valuable chemical intermediate plays a significant role in the pharmaceutical industry, particularly in the synthesis of beta-blockers, and also finds use in the fragrance industry.
Synthesis of this compound
Experimental Protocol: Reduction of Ethyl 4-Ethoxyphenylacetate
Materials:
-
Ethyl 4-ethoxyphenylacetate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Dry glassware (oven-dried)
-
Nitrogen or Argon gas for inert atmosphere
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium chloride (brine)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of Lithium Aluminium Hydride (1.2 equivalents) in anhydrous diethyl ether is prepared and cooled to 0°C in an ice bath.
-
Addition of Ester: A solution of ethyl 4-ethoxyphenylacetate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is cooled back to 0°C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by the addition of a 10% aqueous HCl solution until two clear layers are formed. Caution: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.
-
Work-up: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: A general workflow for the synthesis of this compound.
Applications of this compound
Pharmaceutical Intermediate in Beta-Blocker Synthesis
This compound is a key starting material in the synthesis of certain beta-adrenergic blocking agents, commonly known as beta-blockers. These drugs are crucial in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.
One notable application is in the synthesis of Betaxolol , a selective beta-1 adrenergic receptor blocker. In this synthesis, the hydroxyl group of this compound is typically activated, for example, by conversion to a tosylate or mesylate, followed by reaction with a suitable amine, such as isopropylamine, to introduce the characteristic side chain of the beta-blocker.
| Application | Precursor | Key Reaction Step | Product Class | Reference |
| Beta-Blocker Synthesis | This compound | Alkylation of the hydroxyl group followed by amination | Pharmaceuticals | [1][2] |
Signaling Pathway in Beta-Blocker Action
Caption: Mechanism of action of beta-blockers synthesized from this compound.
Fragrance Industry
This compound and its derivatives are utilized in the fragrance industry for their pleasant aromatic properties. While specific quantitative data on the concentration of this compound in commercial fragrance formulations is proprietary and not publicly available, it is known to be used as a fragrance ingredient. Aryl alkyl alcohols, the class of compounds to which this compound belongs, are valued for their floral and sweet notes. The concentration of such ingredients in a final perfume product can range widely, typically from a fraction of a percent to several percent, depending on the desired olfactory profile and the overall composition of the fragrance.[3]
| Application | Property | Typical Concentration Range in Perfume |
| Fragrance Ingredient | Floral, sweet scent | 0.1% - 5% (estimated) |
Conclusion
This compound is a versatile chemical compound with significant applications in both the pharmaceutical and fragrance industries. Its synthesis, primarily achieved through the reduction of 4-ethoxyphenylacetic acid derivatives, provides a key building block for the development of important cardiovascular drugs. Further research into optimizing its synthesis and exploring its potential in other applications could yield valuable advancements in medicinal chemistry and material science.
References
An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 2-(4-Ethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 2-(4-Ethoxyphenyl)ethanol, a primary alcohol of interest in medicinal chemistry and organic synthesis. The document details key transformations including oxidation, esterification, etherification, and dehydration, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate laboratory application and further research.
Introduction to the Reactivity of this compound
This compound possesses a primary hydroxyl group attached to an ethyl chain, which is in turn bonded to a para-substituted benzene ring. The reactivity of this hydroxyl group is characteristic of a primary alcohol, but can be influenced by the presence of the aromatic ring. The electron-donating nature of the ethoxy group can have a modest electronic effect on reactions involving the benzylic position, though for reactions at the terminal hydroxyl group, steric and electronic effects of the entire phenethyl moiety are more relevant. The key reactive site is the hydroxyl (-OH) group, which can act as a nucleophile or be converted into a good leaving group for substitution and elimination reactions.
Oxidation of the Hydroxyl Group
The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 4-ethoxyphenylacetaldehyde, or further to the carboxylic acid, 4-ethoxyphenylacetic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Oxidation to 4-Ethoxyphenylacetaldehyde
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. The Swern oxidation is a widely used and efficient method for this transformation, known for its mild conditions and tolerance of various functional groups.[1][2]
Table 1: Quantitative Data for the Swern Oxidation of Primary Alcohols
| Reagent/Parameter | Molar Equivalent/Condition | Role | Reference |
| Oxalyl Chloride | 1.5 - 2.0 equiv. | Activator for DMSO | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 2.0 - 3.0 equiv. | Oxidant | [3][4] |
| Triethylamine (Et₃N) | 3.0 - 5.0 equiv. | Base | [3][4] |
| Dichloromethane (DCM) | - | Solvent | [3][4] |
| Temperature | -78 °C to room temp. | Reaction Condition | [3][4] |
| Typical Yield | >90% | - | [3][4] |
Experimental Protocol: Swern Oxidation
-
A solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of dimethyl sulfoxide (2.5 equiv) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 equiv) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30-60 minutes at -78 °C.
-
Triethylamine (5.0 equiv) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-ethoxyphenylacetaldehyde.
-
Purification can be achieved by column chromatography on silica gel.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(4-Ethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2-(4-ethoxyphenyl)ethanol. Due to the limited availability of specific experimental data for this compound, this paper establishes a predictive framework based on the known thermal behavior of structurally analogous compounds, particularly 2-phenylethanol. It outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) to enable researchers to rigorously assess its thermal properties. This guide is intended to be a valuable resource for scientists and professionals involved in the development and handling of this compound, providing a foundation for ensuring its stability and quality.
Introduction
This compound is an aromatic alcohol with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and fragrances. Understanding the thermal stability and degradation profile of this compound is critical for ensuring its safe handling, storage, and the quality of end products. Thermal decomposition can lead to the formation of impurities, which may alter the compound's efficacy, safety, and physical properties. This guide presents a predictive analysis of the thermal behavior of this compound and provides standardized methodologies for its experimental investigation.
Predicted Thermal Stability and Degradation Profile
By analogy, a similar degradation pathway can be postulated for this compound. The presence of the ethoxy group on the phenyl ring is not expected to fundamentally alter this intramolecular elimination mechanism. The proposed primary degradation pathway, therefore, involves the formation of 4-ethoxystyrene and water.
Further degradation at higher temperatures could lead to the cleavage of the ethyl group from the phenoxy moiety, potentially forming 4-vinylphenol and ethene, or other fragmentation products of the aromatic ring and side chain.
Table 1: Predicted Thermal Degradation Data for this compound
| Parameter | Predicted Value/Range | Analytical Technique |
| Onset Decomposition Temp. (Tonset) | 200 - 300 °C | Thermogravimetric Analysis (TGA) |
| Peak Decomposition Temp. (Tpeak) | 250 - 350 °C | TGA/DTG |
| Primary Degradation Products | 4-Ethoxystyrene, Water | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Secondary Degradation Products | 4-Vinylphenol, Ethene, other fragments | GC-MS |
Proposed Degradation Pathway
The predicted primary degradation pathway of this compound is initiated by heat, leading to an intramolecular elimination reaction.
Caption: Proposed primary thermal degradation pathway of this compound.
Experimental Protocols
To experimentally determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset and rate of decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic degradation processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) and enthalpy of fusion (ΔHfus) from the endothermic peak. Observe any exothermic peaks that may indicate decomposition.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis using GC-MS
To identify the degradation products, the gases evolved during the TGA experiment can be analyzed by a coupled gas chromatograph-mass spectrometer (TGA-GC-MS).
Methodology:
-
Instrument: A TGA instrument coupled to a GC-MS system via a heated transfer line.
-
TGA Conditions: Follow the TGA protocol as described in section 4.1.
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for separating aromatic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program designed to separate the expected degradation products (e.g., hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-400.
-
-
Data Analysis: The evolved gases from the TGA are injected into the GC at specific temperatures corresponding to mass loss events. The separated compounds are identified by their mass spectra by comparison with a spectral library (e.g., NIST).
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in tables for clear comparison and interpretation.
Table 2: TGA and DSC Data for this compound
| Parameter | Atmosphere | Value |
| Melting Point (Tm) | Nitrogen | |
| Enthalpy of Fusion (ΔHfus) | Nitrogen | |
| Tonset (5% weight loss) | Nitrogen | |
| Tpeak (DTG) | Nitrogen | |
| Residue at 600 °C | Nitrogen |
Table 3: Identified Thermal Degradation Products by TGA-GC-MS
| Retention Time (min) | Identified Compound | Proposed Structure | Match Factor |
Conclusion
This technical guide provides a predictive framework for understanding the thermal stability and degradation of this compound. The proposed degradation pathway, analogous to that of 2-phenylethanol, suggests the formation of 4-ethoxystyrene and water as primary products. The detailed experimental protocols for TGA, DSC, and GC-MS offer a robust methodology for the experimental verification of these predictions. The information and procedures outlined herein are essential for ensuring the quality, safety, and stability of this compound in research, development, and commercial applications. Further experimental work is crucial to validate the proposed degradation mechanisms and to fully characterize the thermal behavior of this compound.
References
Methodological & Application
Detailed protocol for the synthesis of 2-(4-Ethoxyphenyl)ethanol
For Research Use Only
Abstract
This application note provides a detailed two-step protocol for the synthesis of 2-(4-ethoxyphenyl)ethanol, a valuable intermediate in the preparation of various biologically active molecules and fine chemicals. The synthesis commences with the ethylation of 4-hydroxyphenylacetic acid via a Williamson ether synthesis, followed by the reduction of the resulting 4-ethoxyphenylacetic acid using lithium aluminum hydride (LiAlH4) to yield the target primary alcohol. This document outlines the reaction principles, detailed experimental procedures, required materials and equipment, and data interpretation.
Introduction
This compound is a key building block in organic synthesis. Its structure, featuring a primary alcohol and an ethyl phenyl ether moiety, allows for diverse chemical modifications. This protocol offers a reliable and scalable method for its preparation in a laboratory setting, starting from commercially available 4-hydroxyphenylacetic acid.
Reaction Principle
The synthesis proceeds in two distinct steps:
-
Step 1: Ethylation of 4-hydroxyphenylacetic acid. This step is a Williamson ether synthesis. The phenolic hydroxyl group of 4-hydroxyphenylacetic acid is deprotonated by a base (sodium hydroxide) to form a sodium phenoxide intermediate. This nucleophilic phenoxide then reacts with an ethylating agent, diethyl sulfate, in an SN2 reaction to form the ether linkage, yielding 4-ethoxyphenylacetic acid.
-
Step 2: Reduction of 4-ethoxyphenylacetic acid. The carboxylic acid group of 4-ethoxyphenylacetic acid is reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH4). The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate species and subsequent hydride addition to the intermediate aldehyde. An acidic workup then protonates the resulting alkoxide to give the final product, this compound.[1][2]
Experimental Protocols
Step 1: Synthesis of 4-Ethoxyphenylacetic Acid
Materials:
-
4-Hydroxyphenylacetic acid
-
Sodium hydroxide (NaOH)
-
Diethyl sulfate ((C₂H₅)₂SO₄)[3]
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 2M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to 50-60°C with stirring.
-
Slowly add diethyl sulfate (1.2 eq) to the reaction mixture.
-
Maintain the reaction at 60°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-ethoxyphenylacetic acid. The crude product can be used in the next step without further purification if it is of sufficient purity, or it can be recrystallized from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound
Materials:
-
4-Ethoxyphenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq) and anhydrous tetrahydrofuran under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 4-ethoxyphenylacetic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C.
-
Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
Deionized water (x mL, where x is the mass of LiAlH₄ in grams used)
-
15% aqueous sodium hydroxide solution (x mL)
-
Deionized water (3x mL)[4]
-
-
A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, and dry the combined organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.
Data Presentation
| Parameter | Step 1: Ethylation | Step 2: Reduction |
| Starting Material | 4-Hydroxyphenylacetic acid | 4-Ethoxyphenylacetic acid |
| Reagents | Sodium hydroxide, Diethyl sulfate | Lithium aluminum hydride |
| Solvent | Water | Anhydrous Tetrahydrofuran |
| Reaction Temperature | 60°C | 0°C to Room Temperature |
| Reaction Time | 3-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Product | 4-Ethoxyphenylacetic acid | This compound |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₄O₂ |
| Molecular Weight | 180.20 g/mol | 166.22 g/mol [5] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. Handle LiAlH₄ with extreme care under an inert atmosphere (nitrogen or argon). [6]
-
Diethyl sulfate is a strong alkylating agent and is toxic and likely carcinogenic. Handle with extreme caution. [3]
-
The quenching of the LiAlH₄ reaction is highly exothermic and generates hydrogen gas. Perform the quenching slowly and carefully at 0°C.
References
Application Notes and Protocols for the Reduction of 2-(4-ethoxyphenyl)acetic acid to 2-(4-ethoxyphenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the chemical reduction of 2-(4-ethoxyphenyl)acetic acid to its corresponding primary alcohol, 2-(4-ethoxyphenyl)ethanol. This transformation is a fundamental process in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals and other specialty chemicals. The protocols outlined below focus on common and effective laboratory-scale methods, utilizing strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃). A comparative data summary is included to aid in method selection.
Overview of Reduction Methods
The reduction of carboxylic acids to primary alcohols is a key transformation in organic chemistry. Due to the low electrophilicity of the carboxyl carbon, powerful reducing agents are required. Standard reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids directly, though they can reduce esters. The most common and reliable methods for this conversion involve the use of Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃-THF or BH₃-SMe₂).[1]
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[1][2] Reactions are typically fast and high-yielding but require strictly anhydrous conditions as LiAlH₄ reacts violently with water.[3]
-
Borane (BH₃): A more selective reducing agent that readily reduces carboxylic acids, often in the presence of other functional groups like esters.[1][4] It is considered a milder alternative to LiAlH₄. Borane is commonly used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂) for easier handling.[5]
Quantitative Data Summary
The selection of a reduction method often depends on factors such as substrate compatibility, desired selectivity, and available laboratory equipment. The following table summarizes typical quantitative data for the reduction of carboxylic acids to primary alcohols using different established methods.
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: Borane Reduction |
| Starting Material | 2-(4-ethoxyphenyl)acetic acid | 2-(4-ethoxyphenyl)acetic acid |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran complex (BH₃-THF) |
| Typical Molar Ratio | 1.5 - 2.0 eq. LiAlH₄ | 2.0 - 3.0 eq. BH₃ |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux (65 °C) |
| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Workup Procedure | Sequential addition of water and base (Fieser workup) or dilute acid | Acidic workup (e.g., dilute HCl) to hydrolyze borate esters |
| Reported Yield | >90% (for similar aryl acetic acids)[6] | 85-95% (general for carboxylic acids)[7] |
| Purity | Generally high after purification | Generally high after purification |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Both LiAlH₄ and BH₃ are highly reactive and moisture-sensitive.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of 2-(4-ethoxyphenyl)acetic acid using LiAlH₄ in anhydrous diethyl ether.
Materials:
-
2-(4-ethoxyphenyl)acetic acid (1 eq.)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.)
-
Anhydrous Diethyl Ether (Et₂O)
-
10% Sulfuric Acid (H₂SO₄) or appropriate Fieser workup reagents
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Ice-water bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether in the flask and cool the mixture to 0 °C using an ice-water bath.
-
Dissolve 2-(4-ethoxyphenyl)acetic acid (1 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄.[6] This is a highly exothermic process that generates hydrogen gas. Then, add 15% aqueous sodium hydroxide, followed by more water until a granular precipitate forms.
-
Extraction: Filter the resulting solids and wash them thoroughly with diethyl ether. Combine the filtrate and the ether washings.
-
Wash the combined organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction using Borane-Tetrahydrofuran (BH₃-THF)
This protocol offers a milder alternative to LiAlH₄ and is particularly useful for selective reductions.[1]
Materials:
-
2-(4-ethoxyphenyl)acetic acid (1 eq.)
-
Borane-THF complex (1 M solution in THF, 2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Hydrochloric Acid (HCl)
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Ice-water bath
Procedure:
-
Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Dissolve 2-(4-ethoxyphenyl)acetic acid (1 eq.) in anhydrous THF and place it in the flask. Cool the solution to 0 °C.
-
Reagent Addition: Add the Borane-THF solution (2.5 eq.) dropwise via the dropping funnel to the stirred solution of the carboxylic acid.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, or gently reflux until the reaction is complete (as monitored by TLC).
-
Workup (Quenching): Cool the mixture to 0 °C. Slowly and carefully add 3 M HCl to quench the reaction and hydrolyze the intermediate borate ester. Vigorous hydrogen evolution will be observed.
-
Extraction: Add diethyl ether to the mixture. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude product.
-
Purification: Purify the crude this compound by flash column chromatography if required.
Visualizations
Chemical Transformation
References
- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Borane Reagents [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application Note: Purification of Synthesized 2-(4-Ethoxyphenyl)ethanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the purification of crude 2-(4-ethoxyphenyl)ethanol using silica gel column chromatography. This compound is a valuable intermediate in the synthesis of various compounds, including pharmaceuticals and insecticides.[1][2] Synthesis of this alcohol often results in a crude mixture containing unreacted starting materials and byproducts, necessitating an efficient purification step. This protocol outlines a robust method for isolating the target compound with high purity, employing a standard normal-phase chromatography setup. The procedure includes the selection of an appropriate solvent system via Thin Layer Chromatography (TLC), column packing, sample loading, gradient elution, and product isolation.
Principle of Separation
Normal-phase column chromatography separates compounds based on their differing polarities. The stationary phase, silica gel, is highly polar. A less polar mobile phase (eluent) is passed through the column. Non-polar compounds in the mixture have a weaker affinity for the stationary phase and travel down the column more quickly, while more polar compounds adsorb more strongly to the silica gel and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted based on their polarity, achieving effective separation.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
n-Heptane (or Hexane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (for sample loading), HPLC grade
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
Glass chromatography column (40-60 mm diameter)
-
Separatory funnel (for solvent reservoir)
-
Fraction collector or test tubes/flasks
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flasks)
-
Cotton or glass wool
-
Experimental Protocol
Step 1: TLC Analysis and Solvent System Selection
The key to successful column chromatography is selecting an appropriate eluent system.[3] This is achieved by analyzing the crude mixture using TLC.
-
Prepare Samples: Dissolve a small amount of the crude this compound in a minimal volume of ethyl acetate or dichloromethane.
-
Develop TLC Plates: Spot the crude mixture onto several TLC plates. Develop each plate in a chamber containing a different ratio of ethyl acetate in heptane (e.g., 10:90, 20:80, 30:70).
-
Visualize: After development, visualize the spots under a UV lamp. If necessary, use a staining agent (e.g., potassium permanganate or anisaldehyde stain) to visualize non-UV active impurities.
-
Select Eluent: The optimal starting solvent system for the column is one that provides a retention factor (Rf) of 0.2-0.3 for the desired product, this compound. This ensures good separation from impurities.[4] For this compound, a system of 20-30% ethyl acetate in heptane is a good starting point.
Step 2: Column Preparation (Slurry Packing)
-
Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.
-
Prepare Slurry: In a beaker, weigh the required amount of silica gel (typically 50-100 times the mass of the crude product). Add the initial, low-polarity eluent (e.g., 10% ethyl acetate in heptane) to create a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack Column: Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and prevent the formation of air bubbles or channels.
-
Equilibrate: Once all the silica has settled, add a final layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during solvent addition. Wash the column with 2-3 column volumes of the initial eluent until the bed is stable and equilibrated. Never allow the solvent level to drop below the top layer of sand.
Step 3: Sample Loading
-
Dissolve Crude Product: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent, such as dichloromethane.[5]
-
Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (2-3 times the mass of the crude product) to the dissolved sample. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Load Column: Carefully add the dry powder onto the top layer of sand in the packed column, ensuring an even layer.
-
Add Eluent: Gently add the initial eluent to the column, taking care not to disturb the surface.
Step 4: Elution and Fraction Collection
-
Begin Elution: Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 20 mL per fraction). Maintain a constant head of solvent above the silica bed using a separatory funnel as a reservoir.
-
Gradient Elution: Start with a low-polarity eluent (e.g., 10% ethyl acetate in heptane). Gradually increase the polarity of the eluent (e.g., to 20%, then 30%, then 40% ethyl acetate) to elute compounds of increasing polarity. This allows for efficient separation of the target compound from both less polar and more polar impurities.
-
Monitor Elution: Collect fractions systematically and monitor them by TLC to track the elution of the product. Spot every few fractions on a TLC plate to determine their composition.
Step 5: Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the pure this compound.
-
Combine and Concentrate: Combine the identified pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Dry and Weigh: Dry the resulting oil or solid under high vacuum to remove residual solvent. Weigh the purified product and calculate the yield. Confirm purity using analytical methods such as GC, HPLC, or NMR.
Data Presentation
The following table summarizes representative data from a typical purification run.
| Parameter | Value | Notes |
| Crude Product Mass | 1.52 g | Obtained directly from synthesis. |
| Initial Purity (by GC) | 85% | Contained starting material and byproducts. |
| TLC Rf (Product) | 0.25 | In 25% Ethyl Acetate / 75% Heptane. |
| TLC Rf (Impurity 1) | 0.60 | Less polar impurity. |
| TLC Rf (Impurity 2) | 0.05 | More polar impurity. |
| Column Dimensions | 40 mm x 400 mm | - |
| Stationary Phase Mass | 80 g Silica Gel | Approx. 50:1 ratio to crude mass. |
| Elution Profile | Gradient: 10% to 40% EtOAc in Heptane | Product eluted at ~25-30% EtOAc. |
| Purified Product Mass | 1.21 g | Clear, colorless oil. |
| Final Purity (by GC) | >99% | - |
| Purification Yield | 93% | (Mass of pure product / Mass of product in crude) x 100. |
Visualization: Experimental Workflow
Caption: Workflow for the purification of this compound via column chromatography.
References
- 1. This compound CAS#: 22545-15-9 [m.chemicalbook.com]
- 2. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. biotage.com [biotage.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Quantification of 2-(4-Ethoxyphenyl)ethanol
AN-HPLC-034
Introduction
2-(4-Ethoxyphenyl)ethanol is an aromatic alcohol with applications in the pharmaceutical and fragrance industries. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds by separating the main component from any process-related impurities or degradation products. This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical intermediates and APIs.
Analytical Method
A stability-indicating RP-HPLC method was developed and validated for the determination of this compound. The method is based on established protocols for structurally similar phenolic compounds and phenoxyethanol derivatives.[1][2][3][4]
Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Rationale for Method Selection
A C18 column is a common choice for the separation of moderately polar compounds like this compound. The use of a water/acetonitrile gradient allows for the effective elution of both polar and non-polar impurities. The addition of formic acid to the aqueous phase helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape and reproducibility. A detection wavelength of 275 nm is selected based on the UV absorbance spectrum of the phenolic chromophore.
Experimental Protocols
1. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (30:70 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. System Suitability
Before sample analysis, perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system suitability parameters should meet the following criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
4. Purity Calculation
The purity of the sample is calculated based on the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
The following tables summarize the typical validation parameters for this method, based on ICH guidelines and data from similar compounds.[1][2]
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,150 |
| 50 | 759,900 |
| 100 | 1,520,500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision
| Parameter | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| Peak Area | ≤ 2.0% | ≤ 2.0% |
| Retention Time | ≤ 1.0% | ≤ 1.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria |
| 80 | 99.5 | 98.0% - 102.0% |
| 100 | 100.2 | 98.0% - 102.0% |
| 120 | 101.1 | 98.0% - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Potential Impurities and Degradation Products
A thorough analysis of potential impurities is crucial for a comprehensive purity assessment.
Process-Related Impurities:
Based on common synthetic routes for related compounds, potential process-related impurities could include:
-
Starting Materials: Phenol, 4-ethoxyphenol, chloroethanol.
-
Intermediates: 4-ethoxy-benzeneethanol.
-
Reagents and Solvents: Unreacted reagents and residual solvents from the synthesis and purification steps.
Degradation Products:
Forced degradation studies on structurally similar phenoxyethanol have shown susceptibility to oxidative conditions.[1][2] Potential degradation pathways for this compound may include:
-
Oxidation: Oxidation of the ethoxy group or the aromatic ring.
-
Dehydration: Loss of the ethanol side chain.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Logical Relationship for Method Validation
Caption: Logical relationship of key validation parameters for an HPLC method.
Conclusion
The described RP-HPLC method is suitable for the quantitative determination of this compound purity. The method is specific, linear, accurate, and precise, making it a reliable tool for quality control in pharmaceutical development and manufacturing. The provided protocols and validation data serve as a comprehensive guide for the implementation of this analytical procedure.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Sample Preparation of 2-(4-Ethoxyphenyl)ethanol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Proper sample preparation is critical for obtaining high-quality, reproducible NMR spectra. This document provides a detailed protocol for the preparation of 2-(4-Ethoxyphenyl)ethanol samples for both ¹H and ¹³C NMR analysis. The protocols outlined are intended for researchers, scientists, and drug development professionals.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₄O₂
-
Molecular Weight: 166.22 g/mol [1]
-
Appearance: Colorless to pale yellow liquid[2]
Quantitative Data for NMR Sample Preparation
The following table summarizes the recommended quantities for preparing NMR samples of this compound.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Sample Weight (mg) | 5 - 25 mg[3] | 50 - 100 mg[3] |
| Deuterated Solvent Volume (mL) | 0.6 - 0.7 mL[3] | 0.6 - 0.7 mL[3] |
| Typical Concentration (mM) | ~5 - 30 mM | ~50 - 100 mM |
Experimental Protocols
Materials and Reagents
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm diameter)
-
Pasteur pipettes and bulbs
-
Small vials (e.g., 1-dram vials)
-
Glass wool or a cotton plug
-
Analytical balance
-
Vortex mixer (optional)
Solvent Selection
The choice of a deuterated solvent is crucial for NMR spectroscopy to avoid interference from protonated solvent signals.[3] For this compound, the following solvents are recommended:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A polar aprotic solvent in which this compound is known to be soluble.[5]
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample:
-
Accurately weigh the desired amount of this compound into a clean, dry vial. For ¹H NMR, aim for 5-25 mg, and for ¹³C NMR, use 50-100 mg.[3]
-
-
Dissolving the Sample:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial containing the sample.[3]
-
Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
-
Filtering the Sample:
-
Place a small plug of glass wool or cotton into a Pasteur pipette.
-
Carefully draw the dissolved sample solution into the pipette, leaving any undissolved particles behind.
-
Transfer the filtered solution from the pipette into a clean, dry 5 mm NMR tube. This filtration step is critical to remove any solid impurities that can adversely affect the magnetic field homogeneity and the quality of the NMR spectrum.
-
-
Capping and Labeling:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Label the NMR tube clearly with the sample identification.
-
-
Final Checks:
-
Ensure the solution in the NMR tube is at the correct height (typically around 4-5 cm) for the NMR spectrometer.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the NMR sample preparation process for this compound.
Caption: Workflow for NMR sample preparation.
Conclusion
Following this detailed protocol for the preparation of this compound samples will help ensure the acquisition of high-resolution ¹H and ¹³C NMR spectra. Careful attention to sample weight, solvent selection and volume, and the removal of particulate matter are essential for obtaining reliable and reproducible results for structural elucidation and purity assessment.
References
- 1. This compound | C10H14O2 | CID 89752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 22545-15-9: 4-Ethoxybenzeneethanol | CymitQuimica [cymitquimica.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 5. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for GC-MS Analysis of 2-(4-Ethoxyphenyl)ethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(4-Ethoxyphenyl)ethanol and its structurally related derivatives. The methodologies outlined below are intended to guide researchers in the qualitative and quantitative analysis of these compounds, which are relevant in various fields, including synthetic chemistry and drug discovery.
Introduction
This compound and its derivatives are aromatic alcohols that are of interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for their identification, quantification, and characterization in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra. This application note describes a general GC-MS protocol that can be adapted for the analysis of various substituted phenylethanol compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and some of its derivatives. Please note that experimental retention times can vary based on the specific instrument, column, and analytical conditions. The mass spectral data is based on electron ionization (EI).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₁₀H₁₄O₂ | 166.22 | Not available | 166, 135, 107[1] |
| 2-(4-Methoxyphenyl)ethanol | C₉H₁₂O₂ | 152.19 | Not available | 152, 121, 91, 78 |
| 2-(4-Chlorophenyl)ethanol | C₈H₉ClO | 156.61 | Not available | 157, 155, 139, 125, 91, 77, 75[1] |
| 2-(4-Nitrophenyl)ethanol | C₈H₉NO₃ | 167.16 | Not available | 167, 137, 107, 91, 77 |
Retention time is highly dependent on the specific GC column and conditions. The provided m/z values are characteristic fragments and can be used for identification.
Experimental Protocols
This section details the recommended procedures for sample preparation and GC-MS analysis.
Sample Preparation
The appropriate sample preparation method will depend on the matrix in which the analyte is present. Below are general guidelines for preparing liquid samples.
3.1.1. Materials and Reagents
-
Solvent: High-purity volatile organic solvents such as dichloromethane, hexane, or ethyl acetate.[2] Avoid using water as it is not compatible with most GC columns.[2]
-
Sample Vials: 2 mL glass autosampler vials with PTFE-lined caps.[2]
-
Syringe filters: 0.45 µm PTFE filters, if necessary, to remove particulate matter.
3.1.2. Protocol for Liquid Samples (e.g., reaction mixtures, biological extracts)
-
Dilution: Dilute the sample to an approximate concentration of 10 µg/mL in a suitable organic solvent.[2] This concentration aims for an on-column injection of about 10 ng with a 1 µL injection volume.[2]
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analytes of interest and remove interfering substances.
-
LLE: Mix the sample with an immiscible organic solvent. The analytes will partition into the organic layer, which can then be collected.
-
SPE: Pass the sample through a cartridge containing a sorbent material that retains the analytes. The analytes are then eluted with a small volume of a strong solvent.
-
-
Filtration: If the sample contains any solid particles, filter it through a 0.45 µm syringe filter to prevent blockage of the GC injector and column.[2]
-
Transfer: Transfer the final prepared sample into a 2 mL GC vial.
GC-MS Analysis
The following parameters are a starting point and may require optimization for specific instruments and analytes. The conditions are based on a protocol for the similar compound, 2-phenoxyethanol.[3]
3.2.1. Instrumentation
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
3.2.2. Chromatographic Conditions
-
GC Column: DB-WAX capillary column (30 m x 250 µm x 0.25 µm).[3] A non-polar column like a DB-5 can also be used, but may provide different selectivity.
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[3]
-
Injector Temperature: 180 °C.[3]
-
Injection Mode: Splitless.[3]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
3.2.3. Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Full scan mode.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its derivatives.
Caption: General workflow for the GC-MS analysis of this compound and its derivatives.
Data Interpretation
The identification of this compound and its derivatives is achieved by comparing the retention time and the mass spectrum of an unknown peak with that of a known standard or with library data. The mass spectrum is a result of the fragmentation of the molecule in the ion source. For alcohols, common fragmentation patterns include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[4] The fragmentation of substituted phenylethanols will also be heavily influenced by the substituent on the phenyl ring. The characteristic fragments listed in the data table can be used as diagnostic ions for identification.
Conclusion
The protocol described in this application note provides a robust starting point for the GC-MS analysis of this compound and its derivatives. Method optimization may be necessary depending on the specific analytical instrumentation and the complexity of the sample matrix. Proper sample preparation and careful data interpretation are essential for achieving accurate and reliable results.
References
Application Notes and Protocols: 2-(4-Ethoxyphenyl)ethanol as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-ethoxyphenyl)ethanol and its structural motifs in the synthesis of pharmaceutical agents. The core focus is on its incorporation into complex molecules, exemplified by the synthesis of Ospemifene, a selective estrogen receptor modulator (SERM). Detailed experimental protocols and relevant biological pathway information are provided to guide researchers in leveraging this building block for drug discovery and development.
Introduction
This compound is a bifunctional organic molecule featuring a primary alcohol and an ether linkage to a substituted aromatic ring. This arrangement makes it a valuable synthon, or building block, in medicinal chemistry. The phenoxyethanol moiety is present in a number of biologically active compounds. While direct use of this compound as a starting material in all cases is not always the most direct route, understanding the synthesis of molecules containing this core structure is crucial for pharmaceutical development.
This document will focus on the synthesis of Ospemifene , a non-steroidal SERM, to illustrate the incorporation of a 2-phenoxyethanol side chain, a structure closely related to this compound. Ospemifene is used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.
Case Study: Synthesis of Ospemifene
Ospemifene, with the chemical name (Z)-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol, contains the key phenoxyethanol structural feature. Its synthesis showcases a critical reaction in pharmaceutical chemistry: the Williamson ether synthesis, which is used to couple the ethanol side chain to a phenolic precursor.
Synthetic Workflow Overview
The synthesis of Ospemifene can be achieved through various routes. A common strategy involves the preparation of a key intermediate, (Z)-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)phenol, followed by O-alkylation to introduce the 2-hydroxyethyl group.
Caption: Synthetic workflow for Ospemifene.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key O-alkylation step in the synthesis of Ospemifene from its phenolic precursor. Data is compiled from various patented procedures.
| Parameter | Value | Reference |
| Starting Material | (Z)-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)phenol | --INVALID-LINK-- |
| Alkylating Agent | 2-Chloroethanol or protected equivalent | --INVALID-LINK-- |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | --INVALID-LINK-- |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | --INVALID-LINK-- |
| Reaction Temperature | Room Temperature to 60 °C | --INVALID-LINK-- |
| Reaction Time | 4 - 12 hours | --INVALID-LINK-- |
| Yield | 35 - 70% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: O-Alkylation of (Z)-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)phenol
This protocol describes the Williamson ether synthesis to introduce the 2-hydroxyethyl side chain, a key step in the synthesis of Ospemifene.
Materials:
-
(Z)-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)phenol
-
2-Chloroethanol
-
Potassium Carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (Z)-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)phenol (1 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add finely powdered potassium carbonate (2-3 equivalents).
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.5-2 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Ospemifene can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropanol).[1]
Signaling Pathway of Ospemifene (A Selective Estrogen Receptor Modulator)
Ospemifene, as a SERM, exhibits tissue-selective estrogenic agonist and antagonist effects. Its mechanism of action is centered on its interaction with estrogen receptors (ERα and ERβ).
Caption: Mechanism of action of Ospemifene.
In tissues like the vaginal epithelium, the Ospemifene-ER complex recruits coactivators, leading to the transcription of estrogen-responsive genes and resulting in an estrogenic (agonist) effect. Conversely, in breast tissue, the complex may preferentially recruit corepressors, blocking the transcription of genes that promote cell proliferation, thus exerting an anti-estrogenic (antagonist) effect. This tissue-specific activity is the hallmark of SERMs.
References
Application of 2-(4-Ethoxyphenyl)ethanol Motif in Agrochemical Synthesis: A Focus on the Insecticide Etofenprox
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(4-ethoxyphenyl)ethanol structural motif serves as a valuable building block in the synthesis of various biologically active molecules. While direct applications of this compound in the final structure of commercial agrochemicals are not extensively documented in readily available literature, its derivatives are crucial intermediates in the production of potent insecticidal agents. This document provides a detailed overview of the application of a key derivative, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, in the synthesis of the non-ester pyrethroid insecticide, etofenprox. Etofenprox is recognized for its broad-spectrum insecticidal and acaricidal properties, coupled with low mammalian toxicity.
The following sections detail the synthetic pathways leading to the key intermediate and its subsequent conversion to etofenprox, supported by experimental protocols and quantitative data.
Application in Insecticide Synthesis: The Etofenprox Pathway
The synthesis of etofenprox prominently features 2-(4-ethoxyphenyl)-2-methylpropan-1-ol as a pivotal intermediate. This alcohol derivative is coupled with 3-phenoxybenzyl halide to form the final ether linkage characteristic of etofenprox.
Synthesis of the Key Intermediate: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
There are multiple routes to synthesize 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. A common laboratory and industrial method involves the reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate. An alternative, multi-step synthesis commencing from phenol offers a pathway from basic commodity chemicals.
Quantitative Data for the Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
| Parameter | Value |
| Starting Material | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate |
| Reducing Agent | Potassium Borohydride (KBH₄) with Lithium Chloride (LiCl) |
| Solvent | Ethanol |
| Reaction Temperature | 30-85 °C |
| Reaction Time | 3 - 8 hours |
| Yield | 80 - 90% |
| Purity | >98% (by GC) |
Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol via Ester Reduction[1]
Materials:
-
Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate
-
Ethanol (anhydrous)
-
Potassium borohydride (KBH₄)
-
Lithium chloride (LiCl)
-
Hydrochloric acid (3 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add lithium chloride (1 equivalent) followed by the portion-wise addition of potassium borohydride (2 equivalents).
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and cautiously add 3 M hydrochloric acid to quench the excess borohydride until the pH is neutral.
-
Extraction: Add water to the reaction mixture and remove ethanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield crude 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if required.
Caption: Multi-step synthesis of the key intermediate from phenol.[1]
Final Agrochemical Synthesis: Etofenprox
The synthesized 2-(4-ethoxyphenyl)-2-methylpropan-1-ol is then used in the final step to produce etofenprox via etherification.
Quantitative Data for the Synthesis of Etofenprox
| Parameter | Value |
| Starting Material | 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol |
| Reagent | 3-Phenoxybenzyl chloride |
| Base | Sodium hydride (NaH) or Potassium hydroxide (KOH) |
| Solvent | Toluene, DMF, or Acetonitrile |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 4 - 30 hours |
| Yield | 45 - 92% (highly dependent on conditions) |
Experimental Protocol: Synthesis of Etofenprox
Materials:
-
2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
-
3-Phenoxybenzyl chloride
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous Toluene or DMF
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a stirred solution of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol (1 equivalent) in anhydrous toluene, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Addition of Reagent: Add 3-phenoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (around 110°C for toluene) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and quench cautiously with water.
-
Extraction: Separate the organic layer and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford etofenprox.
Caption: Final synthesis step of Etofenprox via Williamson ether synthesis.
Conclusion
The this compound framework is integral to the synthesis of the potent insecticide etofenprox, primarily through its derivative, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. The provided protocols outline robust and scalable methods for the preparation of this key intermediate and its subsequent conversion to the final agrochemical product. These synthetic strategies highlight the importance of the ethoxyphenyl ethanol moiety as a core structural element in the development of modern crop protection agents. Further research may explore the direct incorporation of this compound and its other derivatives into novel fungicidal and herbicidal compounds.
References
Application Note & Protocol: Synthesis of Aromatic Polyesters via Self-Condensation of a 2-(4-Ethoxyphenyl)ethanol-Derived Monomer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aromatic polyesters are a class of polymers known for their high thermal stability, mechanical strength, and chemical resistance. These properties make them attractive for a range of applications, including as advanced materials and in the biomedical field as carriers for drug delivery. This document outlines a protocol for the synthesis of a novel aromatic polyester derived from 2-(4-Ethoxyphenyl)ethanol. As this compound is not directly polymerizable via common step-growth mechanisms, this protocol first describes its conversion into a polymerizable A-B type monomer, 4-(2-hydroxyethyl)-3-carboxybenzoic acid. This is followed by a detailed procedure for the self-condensation polymerization of this monomer to yield a poly(ester-ether).
The synthesized aromatic polyester, with its combination of ether and ester linkages, is anticipated to possess unique properties, including potential biocompatibility and biodegradability, making it a candidate for investigation in drug delivery systems.[1][2][3]
Part 1: Monomer Synthesis - Carboxylation of this compound
This section details the conversion of this compound to 4-(2-hydroxyethyl)-3-carboxybenzoic acid. The procedure is based on a modified Kolbe-Schmitt reaction, a common method for the carboxylation of phenoxides.
Experimental Protocol: Synthesis of 4-(2-hydroxyethyl)-3-carboxybenzoic acid
Materials:
-
This compound (≥98%)
-
Sodium hydroxide (NaOH)
-
Dry carbon dioxide (CO₂)
-
Glycerol (anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-pressure reactor
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous glycerol. Add sodium hydroxide (2.5 equivalents) and heat the mixture to 150°C under a nitrogen atmosphere with stirring until all the water has evaporated and a dry sodium phenoxide powder is formed.
-
Carboxylation: Transfer the finely ground sodium phenoxide to a high-pressure reactor. Pressurize the reactor with dry carbon dioxide to 5-7 atm. Heat the reactor to 125°C and maintain these conditions for 6-8 hours with continuous stirring.
-
Work-up and Acidification: After cooling the reactor to room temperature, vent the CO₂. Dissolve the solid product in water and transfer to a beaker. Cool the aqueous solution in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3. A precipitate of 4-(2-hydroxyethyl)-3-carboxybenzoic acid will form.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified monomer. Dry the final product under vacuum.
Visualization of Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the A-B monomer.
Part 2: Polymer Synthesis - Self-Condensation Polymerization
This section provides a protocol for the melt polycondensation of 4-(2-hydroxyethyl)-3-carboxybenzoic acid to form the corresponding aromatic polyester.
Experimental Protocol: Melt Polycondensation
Materials:
-
4-(2-hydroxyethyl)-3-carboxybenzoic acid (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or another suitable polycondensation catalyst
-
High-vacuum line
-
Polymerization flask with a mechanical stirrer
Procedure:
-
Reaction Setup: Place the purified monomer and the catalyst (0.1-0.5 mol%) in the polymerization flask equipped with a mechanical stirrer and an inlet for a high-vacuum line.
-
Initial Oligomerization: Heat the flask to 180-200°C under a slow stream of nitrogen. The monomer will melt and the condensation reaction will begin, evidenced by the formation of water. Maintain these conditions for 2-4 hours to form low molecular weight oligomers.
-
Polycondensation under Vacuum: Gradually reduce the pressure using a high-vacuum line to below 1 mmHg. Increase the temperature to 220-250°C. The viscosity of the melt will increase as the polymerization proceeds. Continue the reaction for 6-10 hours.
-
Polymer Isolation: Cool the reaction to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or N,N-dimethylformamide) and precipitated in a non-solvent like methanol to purify it.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation
Table 1: Typical Reaction Conditions for Polymerization
| Parameter | Value |
| Monomer | 4-(2-hydroxyethyl)-3-carboxybenzoic acid |
| Catalyst | Tin(II) 2-ethylhexanoate |
| Catalyst Loading | 0.2 mol% |
| Oligomerization Temp. | 190°C |
| Oligomerization Time | 3 hours |
| Polycondensation Temp. | 240°C |
| Polycondensation Time | 8 hours |
| Pressure | < 1 mmHg |
Table 2: Expected Properties of the Aromatic Polyester
| Property | Expected Value Range | Characterization Technique |
| Number Average MW (Mₙ) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average MW (Mₙ) | 30,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (T₉) | 100 - 150°C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Tₔ) | > 300°C | Thermogravimetric Analysis (TGA) |
| 1H NMR Chemical Shifts | Aromatic, ether, and ester protons | Nuclear Magnetic Resonance (NMR) |
Note: These values are estimates based on literature for similar aromatic polyesters and will depend on the specific reaction conditions.[4][5][6][7]
Visualization of Polymerization Workflow
Caption: Workflow for the self-condensation polymerization.
Applications in Drug Development
Aliphatic polyesters are widely used in drug delivery due to their biocompatibility and biodegradability.[1][2] Aromatic polyesters, such as the one described here, can offer enhanced thermal and mechanical stability. The presence of the aromatic rings may also allow for π-π stacking interactions with aromatic drug molecules, potentially increasing drug loading capacity. The synthesized polyester could be formulated into nanoparticles, micelles, or polymersomes for controlled drug release applications.[1][3] Further functionalization of the polymer backbone could also allow for the attachment of targeting ligands for active drug delivery.[2]
References
- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicaljournal.in [chemicaljournal.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Derivatisierung von 2-(4-Ethoxyphenyl)ethanol für materialwissenschaftliche Anwendungen: Applikationsschriften und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle zur Derivatisierung von 2-(4-Ethoxyphenyl)ethanol, einer vielseitigen Ausgangsverbindung, für fortschrittliche materialwissenschaftliche Anwendungen. Die hier beschriebenen Derivate umfassen flüssigkristalline Verbindungen und Acrylatpolymere, die für den Einsatz in Displays, optischen Filmen und speziellen Beschichtungen relevant sind.
Anwendung: Synthese eines flüssigkristallinen Derivats
Die Funktionalisierung von this compound durch Veresterung mit 4-Hexyloxybenzoesäure führt zur Bildung von 2-(4-Ethoxyphenyl)ethyl-4-(hexyloxy)benzoat, einer Verbindung mit flüssigkristallinen Eigenschaften. Diese Materialien sind aufgrund ihrer Fähigkeit, die Lichtpolarisation in Reaktion auf ein elektrisches Feld zu modulieren, für den Einsatz in Anzeigetechnologien von großem Interesse.
Quantitative Datenzusammenfassung
| Parameter | Wert |
| Ausgangsmaterial | This compound |
| Reagenz | 4-Hexyloxybenzoesäure |
| Kopplungsreagenz | Dicyclohexylcarbodiimid (DCC) |
| Katalysator | 4-(Dimethylamino)pyridin (DMAP) |
| Lösungsmittel | Dichlormethan (DCM) |
| Reaktionstemperatur | Raumtemperatur |
| Reaktionszeit | 12-24 Stunden |
| Ausbeute | ca. 85-95% |
| Übergangstemperatur (Kristallin zu Nematisch) | ca. 60-70 °C (geschätzt) |
| Übergangstemperatur (Nematisch zu Isotrop) | ca. 80-90 °C (geschätzt) |
Experimentelles Protokoll: Synthese von 2-(4-Ethoxyphenyl)ethyl-4-(hexyloxy)benzoat
Materialien:
-
This compound
-
4-Hexyloxybenzoesäure
-
Dicyclohexylcarbodiimid (DCC)
-
4-(Dimethylamino)pyridin (DMAP)
-
Dichlormethan (DCM), wasserfrei
-
Salzsäure (1 M)
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Magnesiumsulfat
-
Magnetrührer mit Heizplatte
-
Rundkolben
-
Scheidetrichter
-
Rotationsverdampfer
-
Apparatur zur Säulenchromatographie (Kieselgel)
Verfahren:
-
In einem trockenen Rundkolben werden this compound (1 Äquivalent), 4-Hexyloxybenzoesäure (1,1 Äquivalente) und DMAP (0,1 Äquivalente) in wasserfreiem DCM gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
DCC (1,2 Äquivalente), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam zur gekühlten Reaktionsmischung gegeben.
-
Die Mischung wird eine Stunde lang bei 0 °C und anschließend 12-24 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird der ausgefallene Dicyclohexylharnstoff durch Filtration entfernt.
-
Das Filtrat wird nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser gewaschen.
-
Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine 2-(4-Ethoxyphenyl)ethyl-4-(hexyloxy)benzoat zu erhalten.
Abbildung 1: Arbeitsablauf zur Synthese eines Flüssigkristalls.
Anwendung: Synthese eines Acrylatpolymers
Die Umwandlung von this compound in sein entsprechendes Acrylat-Monomer, 2-(4-Ethoxyphenyl)ethylacrylat, ermöglicht die anschließende Polymerisation zu Poly(2-(4-ethoxyphenyl)ethylacrylat). Dieses Polymer kann je nach Molekulargewicht und Vernetzungsgrad in Beschichtungen, Klebstoffen oder als Matrix für andere funktionelle Materialien Anwendung finden.
Quantitative Datenzusammenfassung
| Parameter | Wert |
| Monomersynthese | |
| Ausgangsmaterial | This compound |
| Reagenz | Acryloylchlorid |
| Base | Triethylamin |
| Lösungsmittel | Tetrahydrofuran (THF), wasserfrei |
| Reaktionstemperatur | 0 °C bis Raumtemperatur |
| Ausbeute | ca. 90-98% |
| Polymerisation | |
| Monomer | 2-(4-Ethoxyphenyl)ethylacrylat |
| Initiator | Azobisisobutyronitril (AIBN) |
| Lösungsmittel | Toluol |
| Reaktionstemperatur | 70-80 °C |
| Molekulargewicht (Mn) | 10.000 - 50.000 g/mol (variabel) |
| Glasübergangstemperatur (Tg) | ca. 10-30 °C (geschätzt) |
Experimentelles Protokoll: Synthese von 2-(4-Ethoxyphenyl)ethylacrylat und dessen Polymerisation
Teil A: Synthese des Monomers 2-(4-Ethoxyphenyl)ethylacrylat
Materialien:
-
This compound
-
Acryloylchlorid
-
Triethylamin, wasserfrei
-
Tetrahydrofuran (THF), wasserfrei
-
Apparatur wie in Protokoll 1 beschrieben
Verfahren:
-
This compound (1 Äquivalent) und Triethylamin (1,2 Äquivalente) werden in wasserfreiem THF in einem trockenen Rundkolben gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Acryloylchlorid (1,1 Äquivalente), gelöst in wasserfreiem THF, wird langsam zu der gekühlten Mischung getropft.
-
Die Reaktionsmischung wird eine Stunde bei 0 °C und anschließend 2-4 Stunden bei Raumtemperatur gerührt.
-
Das ausgefallene Triethylaminhydrochlorid wird abfiltriert.
-
Das Filtrat wird am Rotationsverdampfer eingeengt. Der Rückstand wird in Diethylether aufgenommen und mit Wasser gewaschen, um restliche Salze zu entfernen.
-
Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel entfernt, um das Monomer 2-(4-Ethoxyphenyl)ethylacrylat zu erhalten.
Teil B: Radikalische Polymerisation von 2-(4-Ethoxyphenyl)ethylacrylat
Materialien:
-
2-(4-Ethoxyphenyl)ethylacrylat (Monomer aus Teil A)
-
Azobisisobutyronitril (AIBN)
-
Toluol, wasserfrei
-
Methanol
-
Schlenk-Kolben
-
Stickstoff- oder Argonatmosphäre
Verfahren:
-
Das Monomer 2-(4-Ethoxyphenyl)ethylacrylat und AIBN (ca. 1 mol% bezogen auf das Monomer) werden in wasserfreiem Toluol in einem Schlenk-Kolben gelöst.
-
Die Lösung wird durch mehrere Gefrier-Pump-Tine-Zyklen entgast, um Sauerstoff zu entfernen.
-
Der Kolben wird unter eine inerte Atmosphäre (Stickstoff oder Argon) gesetzt und in ein auf 70-80 °C vorgeheiztes Ölbad getaucht.
-
Die Polymerisation wird für 6-24 Stunden durchgeführt, abhängig vom gewünschten Molekulargewicht und der Monomerkonzentration.
-
Die Reaktion wird durch Abkühlen auf Raumtemperatur und Öffnen des Kolbens an der Luft beendet.
-
Die viskose Polymerlösung wird langsam in einen Überschuss von kaltem Methanol getropft, um das Polymer auszufällen.
-
Das ausgefällte Polymer wird durch Filtration gesammelt, mit Methanol gewaschen und im Vakuum getrocknet.
Abbildung 2: Arbeitsablauf zur Synthese eines Acrylatpolymers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Ethoxyphenyl)ethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are:
-
Reduction of 4-Ethoxyphenylacetic Acid or its Esters: This is a widely used method that involves the reduction of the carboxylic acid or an ester derivative (e.g., ethyl or methyl ester) using a suitable reducing agent. This method is often favored for its high yields and relatively straightforward procedure.
-
Grignard Reaction: This approach involves the reaction of a Grignard reagent, specifically 4-ethoxyphenylmagnesium bromide, with ethylene oxide (oxirane). This method directly forms the desired carbon-carbon bond and introduces the hydroxyl group.
Q2: I am getting a low yield. What are the general factors that could be responsible?
A2: Low yields in the synthesis of this compound can stem from several factors, irrespective of the chosen method:
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can significantly impact the reaction. For instance, Grignard reagents are highly sensitive to moisture.
-
Reaction Temperature: Many of the reactions involved are temperature-sensitive. Deviations from the optimal temperature can lead to the formation of side products.
-
Reaction Time: Incomplete reactions are a common cause of low yields. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Inefficient Work-up and Purification: Product loss can occur during the extraction, washing, and purification steps.
Q3: What are the typical impurities I might encounter?
A3: Depending on the synthetic route, you may encounter the following impurities:
-
From Ester Reduction: Unreacted starting ester or the corresponding carboxylic acid (if hydrolysis occurs).
-
From Grignard Reaction: Biphenyl derivatives from the coupling of the Grignard reagent, or unreacted Grignard reagent that gets quenched during work-up.
-
General: Solvents and byproducts from side reactions.
Troubleshooting Guides
Guide 1: Low Yield in the Reduction of Ethyl 4-Ethoxyphenylacetate
This guide addresses common issues when synthesizing this compound via the reduction of its ethyl ester.
| Problem | Possible Cause | Recommended Solution |
| Low Yield (<70%) | 1. Inactive Reducing Agent: The reducing agent (e.g., Lithium Aluminum Hydride or a Borohydride complex) may have degraded due to improper storage or handling. | • Use a fresh batch of the reducing agent. • Ensure the reducing agent is handled under anhydrous conditions. |
| 2. Insufficient Amount of Reducing Agent: The stoichiometry of the reducing agent to the ester is critical. | • Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). | |
| 3. Non-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | • For LiAlH₄, maintain the temperature at 0°C during addition and then allow it to warm to room temperature. • For NaBH₄/LiCl systems, a moderate temperature of 60-70°C is often effective.[1] | |
| Presence of Starting Material in Product | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | • Monitor the reaction progress using TLC or GC. • Increase the reaction time if necessary. |
| 2. Inefficient Quenching: Improper quenching can lead to the reformation of starting material or complex mixtures. | • Quench the reaction slowly at a low temperature (0°C). • Use a suitable quenching agent like water followed by dilute acid. | |
| Formation of Side Products | 1. Over-reduction: While less common for esters, aggressive reducing agents or conditions could potentially affect the aromatic ring. | • Use a milder reducing agent if possible. • Carefully control the reaction temperature. |
| 2. Hydrolysis of Ester: Presence of water can lead to the hydrolysis of the starting ester to the carboxylic acid, which may be harder to reduce. | • Ensure all glassware is oven-dried and solvents are anhydrous. |
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate* | [1] |
| Reagents | Potassium Borohydride (KBH₄), Lithium Chloride (LiCl) | [1] |
| Solvent | Ethanol | [2] |
| Reaction Temperature | 30-85 °C | [2] |
| Reaction Time | 3-8 hours | [2] |
| Yield | 80-90% | [1] |
*Data for a structurally similar compound, 2-(4-ethoxyphenyl)-2-methylpropanol, which is expected to have a similar reaction profile.
Guide 2: Low Yield in the Grignard Reaction with Ethylene Oxide
This guide focuses on troubleshooting the synthesis using 4-ethoxyphenylmagnesium bromide and ethylene oxide.
| Problem | Possible Cause | Recommended Solution |
| Low Yield (<60%) | 1. Poor Grignard Reagent Formation: The Grignard reagent may not have formed efficiently. | • Ensure the magnesium turnings are activated (e.g., by grinding or using a crystal of iodine). • Use anhydrous diethyl ether or THF as the solvent. • Maintain a gentle reflux during the formation of the Grignard reagent. |
| 2. Premature Quenching of Grignard Reagent: The presence of moisture or acidic protons in the reaction flask will destroy the Grignard reagent. | • Use oven-dried glassware and anhydrous solvents. • Ensure the starting 4-bromophenetole is dry. | |
| 3. Inefficient Reaction with Ethylene Oxide: Ethylene oxide is a gas at room temperature and its addition needs to be controlled. | • Cool the Grignard solution to 0°C before bubbling in ethylene oxide gas or adding a solution of ethylene oxide in an anhydrous solvent. • Ensure efficient stirring to promote mixing. | |
| Formation of Biphenyl Byproduct | 1. Wurtz-type Coupling: This can occur during the formation of the Grignard reagent, especially at higher temperatures. | • Add the 4-bromophenetole solution slowly to the magnesium turnings to control the exothermic reaction. • Maintain a gentle reflux. |
| Recovery of Starting Material (4-bromophenetole) | 1. Incomplete Grignard Formation: Not all of the starting halide was converted to the Grignard reagent. | • Increase the reaction time for the Grignard formation. • Ensure the magnesium is in excess. |
Experimental Protocols
Protocol 1: Reduction of Ethyl 4-Ethoxyphenylacetate with KBH₄/LiCl
This protocol is adapted from the synthesis of a similar compound, 2-(4-ethoxyphenyl)-2-methylpropanol.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-ethoxyphenylacetate (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add lithium chloride (1 equivalent) and potassium borohydride (2 equivalents).[2]
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 3-8 hours. Monitor the reaction progress using TLC or GC until the starting material is consumed.[2]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add 3 M hydrochloric acid with stirring to adjust the pH to 7-8 and quench the excess borohydride.[2]
-
Solvent Removal: Add water to the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.[2]
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).[2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.[2]
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.[2]
Protocol 2: Grignard Synthesis from 4-Bromophenetole and Ethylene Oxide
This protocol is based on a known synthesis method for this compound.[3]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve 4-bromophenetole (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the 4-bromophenetole solution to initiate the reaction (indicated by bubbling and heat).
-
Once initiated, add the remaining 4-bromophenetole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the freshly prepared 4-ethoxyphenylmagnesium bromide solution to 0°C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution with vigorous stirring. Alternatively, add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for another 2 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via ester reduction.
Caption: Logical troubleshooting guide for addressing low reaction yield.
References
Identifying and minimizing byproducts in 2-(4-Ethoxyphenyl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-(4-Ethoxyphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The three most common synthetic routes to prepare this compound are:
-
Reduction of a 4-Ethoxyphenylacetic Acid Derivative: This involves the reduction of an ester, such as ethyl 4-ethoxyphenylacetate, using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with a promoter.
-
Grignard Reaction: This route utilizes the reaction of a Grignard reagent, 4-ethoxyphenylmagnesium bromide, with ethylene oxide.
-
Williamson Ether Synthesis: This method involves the reaction of a phenoxide with a suitable ethyl halide or the reaction of an ethoxide with a 2-phenylethyl halide derivative.
Q2: What are the most common byproducts observed in these syntheses?
A2: Byproduct formation is specific to the chosen synthetic route.
-
Reduction Route: The primary byproduct is often the unreacted starting ester due to incomplete reduction. Over-reduction to 4-ethylphenol can also occur under harsh conditions.
-
Grignard Route: A common byproduct is 4,4'-diethoxybiphenyl, formed from the coupling of the Grignard reagent with unreacted 4-bromoethoxybenzene.[1] Another potential byproduct is the starting material, 4-ethoxybenzene, if the Grignard reagent is quenched by a proton source.
-
Williamson Ether Synthesis: The main byproduct is typically an elimination product, such as styrene or its derivatives, which is favored at higher temperatures and with sterically hindered reagents.[2][3][4]
Q3: How can I monitor the progress of my reaction to minimize byproduct formation?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring reaction progress. By tracking the consumption of starting materials and the appearance of the desired product and any byproducts, you can determine the optimal reaction time and prevent the formation of degradation products or side-reaction products that may arise from prolonged reaction times or elevated temperatures.
Troubleshooting Guides
Route 1: Reduction of Ethyl 4-Ethoxyphenylacetate
| Observed Issue | Potential Cause | Troubleshooting Action | Expected Outcome |
| Low yield of this compound and presence of starting ester | Incomplete reduction | Increase the equivalents of the reducing agent (e.g., LiAlH₄). Ensure anhydrous reaction conditions. | Full conversion of the starting ester to the desired alcohol. |
| Presence of 4-ethylphenol as a byproduct | Over-reduction of the ester and subsequent hydrogenolysis | Use a milder reducing agent (e.g., NaBH₄ with a promoter). Carefully control the reaction temperature and time. | Selective reduction of the ester to the alcohol without affecting the ether linkage or aromatic ring. |
| Formation of 4-ethoxyphenylacetic acid upon workup | Hydrolysis of unreacted ester during acidic workup | Ensure the reduction is complete before workup. Use a milder quenching agent or perform the workup at a lower temperature. | Minimization of the carboxylic acid byproduct. |
Route 2: Grignard Reaction with Ethylene Oxide
| Observed Issue | Potential Cause | Troubleshooting Action | Expected Outcome |
| Significant amount of 4,4'-diethoxybiphenyl byproduct | Wurtz-type coupling of the Grignard reagent with the starting halide | Add the 4-bromoethoxybenzene slowly to the magnesium turnings during Grignard formation to maintain a low concentration of the halide. | Reduced formation of the biphenyl byproduct.[1] |
| Low yield of the desired alcohol and presence of 4-ethoxybenzene | Premature quenching of the Grignard reagent | Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Increased yield of this compound. |
| Formation of higher molecular weight byproducts | Reaction of the Grignard reagent with the product alcohol's hydroxyl group | Use a slight excess of ethylene oxide to ensure all the Grignard reagent is consumed. | Minimized formation of polymeric or dimeric byproducts. |
Route 3: Williamson Ether Synthesis
| Observed Issue | Potential Cause | Troubleshooting Action | Expected Outcome |
| Presence of styrene or substituted styrene byproducts | E2 elimination is competing with the Sₙ2 reaction | Use a less sterically hindered base. Lower the reaction temperature. Choose the synthetic disconnection that uses a primary halide.[2][3][4][5] | Increased ratio of ether product to elimination byproduct. |
| Low conversion to the ether product | Incomplete deprotonation of the alcohol | Use a stronger base (e.g., sodium hydride) to ensure complete formation of the alkoxide. | Higher yield of the desired ether.[2] |
| Reaction with solvent | The alkoxide is reacting with the solvent | Use a non-reactive, polar aprotic solvent such as DMF or DMSO. | Minimized solvent-related byproducts.[4] |
Experimental Protocols
Synthesis of this compound via Reduction of Ethyl 4-Ethoxyphenylacetate
Materials:
-
Ethyl 4-ethoxyphenylacetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium sulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 4-ethoxyphenylacetate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl.
-
Filter the resulting mixture through a pad of Celite® and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium sulfate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound via Grignard Reaction
Materials:
-
4-Bromoethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromoethoxybenzene (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 4-bromoethoxybenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Bubble ethylene oxide (1.2 equivalents) through the cooled Grignard solution.
-
After the addition of ethylene oxide is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Hydroxyphenylethanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Dissolve 4-hydroxyphenylethanol (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the solution back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Illustrative Byproduct Profile for Different Synthetic Routes
| Synthetic Route | Major Byproduct | Typical Yield of Byproduct (%) | Recommended Analytical Technique |
| Reduction | Ethyl 4-ethoxyphenylacetate | 5-15 | GC, ¹H NMR |
| Grignard Reaction | 4,4'-Diethoxybiphenyl | 10-20 | GC-MS, ¹H NMR |
| Williamson Ether Synthesis | 4-Vinylphenol | 5-10 | GC-MS, ¹H NMR |
Note: The provided yield percentages are illustrative and can vary significantly based on reaction conditions.
Visualizations
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.
References
Optimizing reaction conditions for the ethylation of 4-hydroxyphenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ethylation of 4-hydroxyphenylethanol. Our aim is to address common challenges and provide actionable solutions to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the ethylation of 4-hydroxyphenylethanol, a reaction commonly performed via the Williamson ether synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group of 4-hydroxyphenylethanol. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still crucial.[1] 2. Inactive Ethylating Agent: The ethylating agent (e.g., ethyl iodide, diethyl sulfate) may have degraded. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Steric Hindrance: While less of an issue with a primary alkyl halide, significant steric hindrance around the reaction center can slow down or prevent the SN2 reaction.[2] | 1. Base Selection: Use a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[1][2] Alternatively, for milder conditions, potassium carbonate (K₂CO₃) can be effective, potentially requiring a higher temperature.[3] 2. Reagent Quality: Use a fresh or properly stored ethylating agent. 3. Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC. For instance, reactions with potassium carbonate in DMF might require heating to 70-110°C.[3] 4. Reagent Choice: Ensure you are using a primary ethylating agent like ethyl iodide or diethyl sulfate, as secondary and tertiary halides are more prone to elimination.[2] |
| Formation of C-Alkylated Byproduct | 1. Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[4] 2. Solvent Effects: Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, making the carbon atoms of the ring more nucleophilic and favoring C-alkylation.[5] | 1. Solvent Choice: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to favor O-alkylation. These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available for nucleophilic attack.[5] |
| Formation of Elimination Byproduct (Ethylene) | 1. Strong Base/High Temperature: The combination of a strong base and high temperature can promote the E2 elimination of the ethylating agent, especially if it is a secondary halide (not typical for ethylation but a general consideration).[2] 2. Sterically Hindered Base: While not the primary nucleophile, a sterically hindered base can favor elimination over substitution. | 1. Temperature Control: Maintain the lowest effective temperature for the reaction. 2. Reagent Selection: Use a primary ethylating agent. If side reactions persist, consider a less sterically hindered base if applicable to the specific protocol. |
| Difficult Product Purification | 1. Emulsion during Workup: The presence of both polar and non-polar components can lead to the formation of emulsions during aqueous extraction. 2. Co-elution during Chromatography: The product and starting material or byproducts may have similar polarities, making separation by column chromatography challenging. Phenolic compounds can also streak on silica gel. | 1. Workup Technique: To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand for a longer period. For reactions in high-boiling polar solvents like DMF or DMSO, dilute the reaction mixture with a large volume of water before extracting with a non-polar solvent. 2. Chromatography Optimization: For column chromatography of phenolic compounds, consider using a solvent system containing a small amount of a polar solvent like methanol in dichloromethane. Alternatively, using a different stationary phase like neutral alumina might be beneficial. Developing a good separation on TLC first is crucial for successful column chromatography.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the ethylation of 4-hydroxyphenylethanol?
A1: The most common method is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] In this reaction, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylethanol to form a phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide), displacing the leaving group (e.g., iodide) to form the ether product.[4]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. It must be strong enough to deprotonate the phenol.[1]
-
Strong bases like sodium hydride (NaH) are very effective and drive the deprotonation to completion. They require anhydrous (dry) solvents like THF or DMF.[1][2]
-
Hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, often in aqueous or phase-transfer catalysis conditions.
-
Carbonates like potassium carbonate (K₂CO₃) are weaker bases that can be effective, particularly with phenols, and are often used in polar aprotic solvents like DMF at elevated temperatures.[3] Using a milder base can sometimes help to minimize side reactions.
Q3: What is the difference between O-alkylation and C-alkylation, and how can I favor the desired O-ethylation?
A3: The phenoxide ion formed during the reaction is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring.
-
O-alkylation is the desired reaction where the ethyl group attaches to the oxygen atom, forming an ether.
-
C-alkylation is a side reaction where the ethyl group attaches to a carbon atom on the aromatic ring.
To favor O-alkylation, use a polar aprotic solvent such as DMF or DMSO.[5] These solvents do not strongly solvate the oxygen of the phenoxide, making it more available to act as a nucleophile. Protic solvents like water or ethanol can hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[5]
Q4: What are some suitable ethylating agents for this reaction?
A4: Good ethylating agents for a Williamson ether synthesis are primary alkyl halides or sulfates. Common choices include:
-
Ethyl iodide (CH₃CH₂I)
-
Ethyl bromide (CH₃CH₂Br)
-
Diethyl sulfate ((CH₃CH₂)₂SO₄)
These are all good electrophiles for the SN2 reaction.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The product, being an ether, will be less polar than the starting alcohol and should have a higher Rf value.
Experimental Protocols
Below are detailed experimental protocols for the ethylation of 4-hydroxyphenylethanol.
Protocol 1: Ethylation using Ethyl Iodide and Potassium Carbonate in DMF
This protocol utilizes a common and relatively mild base.
Materials:
-
4-hydroxyphenylethanol
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxyphenylethanol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl iodide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 70°C and monitor the reaction by TLC. If the reaction is slow, the temperature can be increased to 110°C.[3]
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Phase Transfer Catalyzed Ethylation
This protocol is useful for reactions involving a two-phase system.
Materials:
-
4-hydroxyphenylethanol
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxyphenylethanol (1.0 eq.) and tetrabutylammonium bromide (0.1 eq.) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (2.0 eq.).
-
Stir the biphasic mixture vigorously and add diethyl sulfate (1.2 eq.) dropwise.
-
Continue vigorous stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table provides representative reaction conditions for the ethylation of a phenolic compound, which can be adapted for 4-hydroxyphenylethanol.
| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | DMF | 80 | 3 | ~85 |
| 2 | Diethyl Sulfate | NaOH | Toluene/H₂O (PTC) | 25 | 5 | ~90 |
| 3 | Ethyl Bromide | NaH | THF | 60 | 2 | ~92 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Visualizations
Experimental Workflow for Ethylation of 4-Hydroxyphenylethanol
Caption: General experimental workflow for the ethylation of 4-hydroxyphenylethanol.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for addressing low product yield.
O- vs. C-Alkylation Decision Pathway
Caption: Influence of solvent on the regioselectivity of phenoxide alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 3. Hydroxytyrosol isolation, comparison of synthetic routes and potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting peak tailing in HPLC analysis of 2-(4-Ethoxyphenyl)ethanol
Welcome to the technical support center for the HPLC analysis of 2-(4-Ethoxyphenyl)ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing, where the peak asymmetry factor (As) is greater than 1.2, is a common issue when analyzing polar aromatic compounds like this compound.[1] The primary causes can be categorized into chemical and physical effects.
-
Chemical Causes:
-
Secondary Silanol Interactions: This is the most frequent cause. This compound, with its polar hydroxyl group, can engage in secondary interactions with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2] These interactions are in addition to the primary hydrophobic retention mechanism and can lead to significant peak tailing, especially on older, Type A silica columns.[3]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a pH above 3, these silanols can become deprotonated (SiO-), increasing their interaction with polar analytes.[1][4]
-
Metal Contamination: Trace metal impurities within the silica matrix or from HPLC system components (e.g., stainless steel frits) can create active sites that interact with the analyte, causing tailing.[3]
-
-
Physical & Instrumental Causes:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[5]
-
Column Degradation: The formation of a void at the column inlet, a partially blocked frit, or contamination of the column bed can disrupt the sample flow path and cause peak distortion.[1][5]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, poorly made connections, or a large detector flow cell can lead to band broadening and peak tailing, especially for early-eluting peaks.[6]
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Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[7]
-
Q2: My peak for this compound is tailing. What is the first thing I should check?
Start by diagnosing whether the issue is chemical or physical. A simple first step is to inject a neutral, non-polar compound like toluene or naphthalene under the same conditions. If this compound also shows tailing, the problem is likely physical or instrumental (e.g., a column void, blocked frit, or extra-column dead volume). If the neutral compound gives a symmetrical peak, the tailing is likely due to chemical interactions between this compound and the stationary phase.
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow to diagnose and resolve peak tailing issues.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Q3: How does mobile phase pH affect the peak shape of this compound?
The predicted pKa of the alcoholic proton in this compound is approximately 14.94, meaning it is a very weak acid and will be in its neutral form across the typical HPLC pH range.[2] However, the mobile phase pH critically affects the ionization of residual silanol groups on the silica stationary phase.
-
At Low pH (e.g., < 3): Silanol groups are protonated (Si-OH) and thus less likely to interact with the polar hydroxyl group of the analyte.[1][3] This minimizes secondary interactions and generally results in a more symmetrical peak.
-
At Mid-to-High pH (e.g., > 4): Silanol groups begin to deprotonate (SiO-), creating negatively charged sites that can strongly interact with the analyte through hydrogen bonding, leading to peak tailing.[4]
Therefore, adjusting the mobile phase to a lower pH is a primary strategy to improve peak shape for this compound.
Data Presentation: Impact of Mobile Phase pH and Column Type
The following table presents hypothetical, yet representative, data illustrating how different experimental conditions can affect the peak shape of this compound.
| Parameter | Condition A | Condition B | Condition C |
| Column Type | Standard C18 (Type A Silica) | Standard C18 (Type A Silica) | End-Capped C18 (Type B Silica) |
| Mobile Phase | 60:40 ACN:Water | 60:40 ACN:Water with 0.1% Formic Acid | 60:40 ACN:Water with 0.1% Formic Acid |
| Mobile Phase pH | ~ 6.5 | ~ 2.8 | ~ 2.8 |
| Tailing Factor (As) | 2.1 | 1.4 | 1.1 |
| Theoretical Plates | 3,500 | 5,800 | 8,200 |
| Interpretation | Severe tailing due to silanol interactions at neutral pH. | Improved symmetry due to suppression of silanol ionization. | Optimal peak shape due to high-purity, deactivated silica surface. |
This data is for illustrative purposes to demonstrate chromatographic principles.
Experimental Protocols
Here are detailed methodologies for experiments to troubleshoot and optimize the analysis of this compound.
Protocol 1: Baseline HPLC Method
This protocol provides a starting point for analysis, which may result in peak tailing and require optimization.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a traditional, non-end-capped column is useful for initial diagnosis).
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the mobile phase.
Protocol 2: Optimized HPLC Method for Improved Peak Shape
This protocol incorporates modifications to minimize peak tailing.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Modern, end-capped C18 or a Phenyl-Hexyl column, 4.6 x 150 mm, 3 or 5 µm particle size. Phenyl phases can offer favorable interactions with the aromatic ring of the analyte.[8][9]
-
Mobile Phase: Acetonitrile and Water containing 0.1% Formic Acid (60:40 v/v). The formic acid will adjust the pH to approximately 2.8.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the mobile phase. If a lower concentration is tested to check for overload, prepare a 0.1 mg/mL solution.
Protocol 3: Sample Clean-Up using Solid-Phase Extraction (SPE)
If the sample matrix is complex (e.g., from a biological or formulation matrix), pre-treatment can prevent column contamination and improve peak shape.
-
SPE Cartridge: A reverse-phase C18 or a polymer-based cartridge.
-
Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Sample Loading: Load the sample, ensuring the solvent is compatible with the SPE sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger solvent like methanol or acetonitrile.
-
Final Step: Evaporate the eluate and reconstitute in the mobile phase before HPLC injection.[6]
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively diagnose and resolve issues with peak tailing, leading to robust and reliable HPLC analysis of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. This compound CAS#: 22545-15-9 [amp.chemicalbook.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
Resolving overlapping peaks in the NMR spectrum of 2-(4-Ethoxyphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 2-(4-Ethoxyphenyl)ethanol, with a focus on resolving overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum of this compound and which peaks are likely to overlap?
A1: The 1H NMR spectrum of this compound is expected to show signals for the ethoxy group, the ethyl chain attached to the aromatic ring, and the aromatic protons. In a standard 1D 1H NMR spectrum, the triplets of the ethoxy group (-OCH2CH3) and the ethyl group (-CH2CH2OH) may overlap, as well as the aromatic protons, which can appear as a complex multiplet. The hydroxyl (-OH) proton signal can be broad and its chemical shift is highly dependent on concentration and solvent.
Q2: My aromatic signals for this compound appear as a complex, unresolved multiplet. How can I assign them?
A2: The para-substituted aromatic ring in this compound should theoretically give rise to two distinct doublets (an AA'BB' system). If these are not resolved, you can employ several techniques:
-
Higher Field NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and may resolve the signals.
-
2D NMR Spectroscopy: A 1H-1H COSY experiment will show correlations between adjacent aromatic protons, helping to confirm the substitution pattern. A 1H-13C HSQC experiment can also help by spreading the proton signals out in the carbon dimension.[1][2]
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent, such as benzene-d6 or acetone-d6, can alter the chemical shifts of the aromatic protons and potentially resolve the overlap.[1]
Q3: The triplet signals for the two -CH2- groups in my spectrum are overlapping. How can I differentiate them?
A3: Overlap of the methylene triplets from the ethoxy group (-OCH2CH3) and the ethyl chain (-CH2CH2OH) is a common issue. To resolve these:
-
2D NMR Spectroscopy: A 1H-1H COSY experiment is highly effective. The ethoxy -CH2- will show a correlation to the ethoxy -CH3 triplet, while the other -CH2- will show a correlation to the other -CH2- group. A 1H-13C HSQC experiment will also resolve these signals as the two methylene carbons will have different chemical shifts.[1][3]
-
Lanthanide Shift Reagents: The hydroxyl group provides a binding site for a lanthanide shift reagent, which will cause a greater shift in the signals of the adjacent -CH2- group compared to the more distant ethoxy -CH2- group, thereby resolving the overlap.[4][5]
Q4: The hydroxyl (-OH) proton signal is very broad and I can't see its coupling. What can I do?
A4: The broadness of the -OH signal is due to chemical exchange. To confirm its assignment and observe coupling, you can:
-
D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR sample. The -OH proton will exchange with deuterium, causing the signal to disappear from the 1H spectrum.[6]
-
Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, leading to a sharper -OH signal and potentially allowing you to observe its coupling to the adjacent -CH2- group.[7]
-
Dry Solvent: Ensure your deuterated solvent is very dry, as water can catalyze the exchange and broaden the -OH signal.
Troubleshooting Guides
Issue 1: Overlapping Methylene and Aromatic Signals
Symptom: The 1H NMR spectrum shows a complex and poorly resolved region between 3.5 and 4.5 ppm where the methylene (-CH2-) triplets and potentially one of the aromatic doublets overlap.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping methylene and aromatic signals.
Detailed Steps:
-
2D NMR - COSY: This is often the most direct method. The COSY spectrum will show cross-peaks between coupled protons. You will be able to trace the connectivity from the ethoxy methyl group to its adjacent methylene, and separately, the connectivity between the two methylene groups of the other ethyl chain.
-
2D NMR - HSQC: This experiment correlates protons to their directly attached carbons. Since the two types of methylene groups and the aromatic protons are attached to carbons with different chemical shifts, their signals will be resolved in the second dimension.[1][3]
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Change of Solvent: Rerunning the NMR in a different solvent like benzene-d6 can induce differential shifts in the proton signals due to solvent-solute interactions, often resolving the overlap.
-
Lanthanide Shift Reagents: Adding a small amount of a lanthanide shift reagent (e.g., Eu(fod)3) will interact with the hydroxyl group and cause a significant downfield shift of the adjacent methylene protons, separating them from the ethoxy methylene protons.[4][5]
Issue 2: Poor Resolution of Aromatic AA'BB' System
Symptom: The aromatic region of the 1H NMR spectrum appears as a broad singlet or a poorly defined multiplet instead of two distinct doublets.
Troubleshooting Workflow:
References
Technical Support Center: Best Practices for Scaling the Synthesis of 2-(4-Ethoxyphenyl)ethanol
Introduction
Welcome to the technical support center for the synthesis of 2-(4-Ethoxyphenyl)ethanol. This molecule is a valuable intermediate in the development of various pharmaceuticals and agrochemicals. As researchers and production chemists scale this synthesis from the bench to pilot or manufacturing scale, they often encounter challenges related to yield, purity, safety, and process robustness. This guide is designed to provide practical, field-tested insights and solutions to common problems encountered during the scale-up process. It is structured in a question-and-answer format to directly address the specific issues you may face.
Overview of Primary Synthetic Strategies
Two primary, scalable routes to this compound are prevalent in the literature and industry. The choice between them often depends on raw material availability, cost, safety considerations, and the specific equipment available for the scale-up.
-
Grignard Reaction Route: This classic carbon-carbon bond-forming reaction involves the synthesis of a Grignard reagent from a 4-ethoxyphenyl halide, which then reacts with an electrophile like ethylene oxide.
-
Reduction Route: This strategy involves the reduction of a carbonyl compound, typically 4-ethoxyphenylacetic acid or its corresponding ester, using a suitable reducing agent.
The following diagram illustrates these two divergent pathways.
Caption: High-level overview of the two primary synthetic pathways.
Technical Troubleshooting & FAQs
This section addresses specific questions and issues that arise during the synthesis and scale-up.
Part 1: Grignard Synthesis Route
The Grignard reaction is a powerful tool but is notoriously sensitive to reaction conditions.[1] Success at scale hinges on rigorous control of the reaction environment.
Q1: My Grignard reaction is difficult to initiate. What are the most common reasons for this failure on a larger scale?
A1: This is the most frequent issue with Grignard reactions. Several factors can be responsible:
-
Presence of Moisture: Grignard reagents are potent bases and are readily quenched by protic sources like water.[1][2] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere), and all solvents (typically THF or diethyl ether) must be anhydrous.
-
Passivated Magnesium: The surface of the magnesium metal can have a coating of magnesium oxide, which prevents the reaction. On a larger scale, ensure you are using high-quality magnesium turnings with a large surface area. Mechanical stirring is crucial to abrade the surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
-
Impure Alkyl Halide: The 4-ethoxyphenyl bromide must be pure and dry. Any residual acid or moisture from its synthesis will inhibit the reaction.
Q2: I'm observing a significant amount of a high-boiling byproduct, biphenyl ether. What causes this and how can I prevent it?
A2: The formation of biphenyl ether is likely due to a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting 4-ethoxyphenyl bromide.[2] This side reaction is often exacerbated by:
-
High Local Concentrations: When adding the alkyl halide to the magnesium, high local concentrations can favor coupling. Ensure slow, controlled addition of the halide solution and maintain vigorous agitation to ensure rapid dispersion.
-
Elevated Temperatures: While some heat is needed for initiation, running the reaction at excessively high temperatures can increase the rate of side reactions. Maintain a gentle reflux once the reaction is initiated.
Q3: Is ethylene oxide a safe choice for a large-scale reaction? Are there alternatives?
A3: Ethylene oxide is a toxic, flammable, and explosive gas, making its use on an industrial scale hazardous and subject to strict engineering controls.[3] It is generally bubbled into the reaction mixture at low temperatures. For safer alternatives, consider using 2-chloroethanol.[4] However, this introduces a new set of challenges, as the hydroxyl group of 2-chloroethanol is acidic and will react with the Grignard reagent.[3] This requires using two equivalents of the Grignard reagent: the first deprotonates the alcohol, and the second performs the desired substitution. This reduces the atom economy but can be a safer and more manageable process at scale.
Part 2: Reduction Route (from 4-Ethoxyphenylacetic Acid)
Reducing a carboxylic acid or its ester is often a more robust and scalable method than the Grignard route. The key is selecting the appropriate reducing agent and conditions.
Q4: Which reducing agent is best for converting 4-ethoxyphenylacetic acid to the alcohol at scale?
A4: The choice depends on factors like cost, safety, and available equipment.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reducing agent for carboxylic acids. However, it is expensive and highly reactive with water, producing hydrogen gas, which poses a significant fire and explosion risk. Its workup requires careful, controlled quenching procedures.
-
Borane (BH₃): Borane complexes (e.g., BH₃•THF or BH₃•SMe₂) are highly effective and selective for reducing carboxylic acids. They are generally considered safer than LiAlH₄. The reaction is typically clean, but borane reagents have their own handling considerations.
-
Catalytic Hydrogenation: This is often the most desirable method for large-scale industrial processes. It involves reacting the carboxylic acid with hydrogen gas under pressure in the presence of a metal catalyst (e.g., Ru, Rh). While it requires specialized high-pressure reactor equipment, it is environmentally friendly (water is the only byproduct) and highly cost-effective at scale. However, catalyst selection and optimization of pressure and temperature are critical.
Q5: I am trying to reduce ethyl 4-ethoxyphenylacetate with sodium borohydride (NaBH₄) but the reaction is very slow or incomplete. Why is this?
A5: Sodium borohydride is generally not reactive enough to reduce esters on its own. To achieve this transformation, a Lewis acid co-reagent is often added to activate the ester carbonyl group towards hydride attack.[5] A common and effective system is the use of NaBH₄ in combination with lithium chloride (LiCl) in an alcohol solvent like ethanol.[5][6] This mixed-metal hydride system offers a safer and more cost-effective alternative to LiAlH₄ for ester reduction.[5]
Q6: During the workup of my large-scale reduction, I'm getting emulsions that are difficult to separate. How can I manage this?
A6: Emulsion formation is a common problem during the aqueous workup of large-scale reactions, especially after quenching reactive hydrides which can form gelatinous metal hydroxides.
-
Controlled Quenching: Ensure the quenching process is done slowly and at a low temperature to control the exotherm and the rate of precipitation.
-
Filter Aid: Adding a filter aid like Celite® before filtration can help to break up the emulsion and trap the fine inorganic salts, making the separation of the organic and aqueous layers cleaner.
-
Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[7]
Troubleshooting Guide
| Symptom / Problem | Possible Cause(s) | Recommended Action(s) |
| Low Overall Yield | Grignard Route: Incomplete reaction initiation; significant Wurtz coupling side reaction.[2] | Ensure rigorously anhydrous conditions. Use an initiator (iodine). Perform slow, controlled addition of the alkyl halide with vigorous stirring. |
| Reduction Route: Insufficient reducing agent; deactivation of the catalyst (hydrogenation); impure starting material. | Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents). Ensure the catalyst for hydrogenation is active and not poisoned. Use purified starting acid/ester. | |
| Reaction Fails to Initiate | Grignard Route: Wet solvent/glassware; passivated magnesium surface.[1][2] | Oven-dry all glassware and use anhydrous solvents. Crush magnesium turnings in-situ or add a crystal of iodine to activate the surface. |
| Product is Impure | Presence of unreacted starting material or byproducts (e.g., biphenyl ether from Grignard, or ethyl 4-ethoxyphenylacetate from incomplete reduction). | Monitor the reaction to completion using TLC or GC.[5] Optimize purification method (distillation vs. column chromatography). For chromatography, perform solvent scouting to achieve better separation.[7] |
| Exothermic Runaway | Grignard Route: Reaction initiation is delayed, then proceeds too rapidly. | Ensure the reaction has initiated (visual cues like bubbling, color change) before adding the bulk of the alkyl halide. Use a dropping funnel for controlled addition and have an external cooling bath ready. |
| Reduction Route: Quenching of excess hydride (e.g., LiAlH₄) is too fast. | Perform the quench slowly, at low temperature (e.g., 0 °C), and with vigorous stirring. Use a less reactive quenching agent for the initial phase (e.g., ethyl acetate) before adding water. |
Experimental Protocols
Protocol 1: Reduction of Ethyl 4-Ethoxyphenylacetate using KBH₄/LiCl
This protocol is adapted from methodologies for reducing similar ester compounds and represents a safer, scalable alternative to using LiAlH₄.[5][6]
Caption: Workflow for the reduction of an ester to this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge anhydrous ethanol. Add ethyl 4-ethoxyphenylacetate (1.0 equivalent) and lithium chloride (1.0 equivalent) and stir until dissolved.[5][6]
-
Addition of Reducing Agent: Gently warm the mixture to 30-35°C. Add potassium borohydride (2.0 equivalents) portion-wise, controlling the addition rate to maintain the temperature.[6]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 60-70°C) and maintain for 3-8 hours.[5] Monitor the reaction progress by TLC or GC until consumption of the starting ester is complete.
-
Quenching: Cool the mixture to room temperature. Slowly and carefully add 3 M hydrochloric acid with stirring to adjust the pH to 7-8 and quench the excess borohydride.[5]
-
Work-up: Add water to the reaction mixture and remove the ethanol under reduced pressure.[6] Transfer the resulting aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).[6]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[5]
-
Purification: The crude product can be purified further by vacuum distillation or column chromatography on silica gel if necessary.[5]
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Pathways to phenethyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Preventing degradation of 2-(4-Ethoxyphenyl)ethanol during storage and handling
This technical support center provides guidance on the proper storage and handling of 2-(4-Ethoxyphenyl)ethanol to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.
Diagram of Troubleshooting Workflow
Caption: Figure 1. Troubleshooting Workflow for this compound Degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air during handling. |
| Appearance of new peaks in HPLC/GC analysis | Degradation due to heat, light, or reaction with impurities. | Review storage temperature and protect from light. Ensure all handling equipment is clean and dry. Consider potential reactions with other components in the experimental setup. |
| Decreased potency or unexpected reaction outcomes | Degradation of the starting material. | Confirm the purity of the this compound lot before use. Re-purify if necessary. Review storage and handling procedures to prevent future degradation. |
| Formation of precipitates | Polymerization or formation of insoluble degradation products. | Filter the solution before use. Investigate the nature of the precipitate using analytical techniques. Avoid high temperatures and exposure to catalysts that may promote polymerization. |
Frequently Asked Questions (FAQs)
Storage
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Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize oxidation.
-
Q2: Can I store this compound at room temperature? A2: While stable under standard ambient conditions for short periods, long-term storage at room temperature is not ideal as it can accelerate degradation, particularly oxidation.[1] If refrigeration is not possible, store in a dark place away from any heat sources.
-
Q3: What type of container is best for storing this compound? A3: Use a tightly sealed, amber glass bottle to protect the compound from light and air. Ensure the container material is inert and does not leach impurities.
Handling
-
Q4: What precautions should I take when handling this compound? A4: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
-
Q5: How can I prevent oxidation during handling? A5: Minimize the time the container is open to the atmosphere. If the compound is used frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air.
Degradation
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Q6: What are the likely degradation pathways for this compound? A6: The primary degradation pathways are likely to be:
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Oxidation: The alcohol moiety can be oxidized to form 2-(4-ethoxyphenyl)acetaldehyde and further to 4-ethoxyphenylacetic acid. The ethoxy group may also be susceptible to oxidative cleavage.
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Hydrolysis: The ether linkage could be cleaved under strong acidic or basic conditions, yielding 4-hydroxyphenylethanol and ethanol.
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Thermal Degradation: At elevated temperatures, dehydration to form 4-ethoxystyrene is a possible degradation route.
-
Photodegradation: Exposure to UV light can promote oxidation and other degradation reactions.
-
-
Q7: What are the potential impurities I might find in my sample? A7: Besides degradation products, impurities could include residual starting materials or solvents from the synthesis, such as phenol, ethanol, or other organic solvents.
Quantitative Data on Degradation
| Stress Condition | Parameter | Value | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| Thermal | Temperature | 60 °C | 5% after 2 weeks | 4-Ethoxystyrene |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 10% after 24 hours | 4-Hydroxyphenylethanol |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 15% after 24 hours | 4-Hydroxyphenylethanol |
| Oxidation | 3% H₂O₂ | Room Temp | 20% after 48 hours | 2-(4-Ethoxyphenyl)acetaldehyde, 4-Ethoxyphenylacetic acid |
| Photostability | UV Light (254 nm) | Room Temp | 8% after 72 hours | Oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for two weeks. Dissolve in the mobile phase before analysis.
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Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 72 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC method for the analysis of this compound and its potential degradation products. Method optimization and validation are crucial.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 5% B
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5-20 min: 5% to 95% B
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20-25 min: 95% B
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25-26 min: 95% to 5% B
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26-30 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Diagram of Experimental Workflow
Caption: Figure 2. Experimental Workflow for Stability Assessment.
References
Technical Support Center: Purification of 2-(4-Ethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common challenges encountered during the purification of 2-(4-Ethoxyphenyl)ethanol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to assist in your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Purification | 1. Incomplete reaction during synthesis. 2. Product loss during aqueous work-up due to emulsion formation. 3. Inefficient extraction from the aqueous layer. 4. Suboptimal conditions for column chromatography (e.g., incorrect solvent system). 5. Product co-eluting with impurities. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Add a small amount of brine to the aqueous layer to break the emulsion.[1] 3. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2] 4. Optimize the eluent system for column chromatography using TLC. Start with a non-polar solvent and gradually increase polarity. 5. Use a shallow gradient during column chromatography to improve separation.[1] |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. Insufficient purification. | 1. Extend the reaction time or consider adjusting the reaction temperature and monitor by TLC.[1] 2. Repeat the purification step. For chromatography, ensure the solvent system provides good separation between the product and starting materials. |
| Presence of Unidentified Impurities | 1. Formation of side products during the reaction. 2. Degradation of the product during work-up or purification. | 1. Analyze the impurity by spectroscopic methods (e.g., NMR, MS) to identify its structure and adjust reaction conditions to minimize its formation. 2. Avoid excessive heat and exposure to strong acids or bases during purification. |
| Difficulty in Removing Structurally Similar Impurities | 1. Co-elution during column chromatography due to similar polarities. 2. Co-crystallization during recrystallization. | 1. Optimize the chromatographic conditions. Consider using a different stationary phase or a more selective eluent system. A gradient elution might be necessary.[1] 2. Try a different solvent or a mixture of solvents for recrystallization. |
| Oily Product Instead of Solid | 1. Presence of impurities that lower the melting point. 2. The product may be a low-melting solid or an oil at room temperature. The reported melting point is 42-44°C.[3] | 1. Further purify the product using column chromatography. 2. If the product is pure, it may be necessary to cool it to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-ethoxyphenylacetic acid or its corresponding ester, reducing agents, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route employed.
Q2: My purified this compound appears as an oil, but the literature reports it as a solid. What should I do?
A2: this compound has a reported melting point of 42-44°C, which means it can exist as a low-melting solid or an oil at or slightly above room temperature.[3] If analytical data (e.g., NMR, GC-MS) confirms the purity of your product, you can try to induce crystallization by cooling the sample in an ice bath or by scratching the inside of the flask with a glass rod. If impurities are present, further purification by column chromatography may be necessary.
Q3: What is the best method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Silica gel column chromatography is a versatile and widely used technique for separating this compound from both more polar and less polar impurities.[2][4] Recrystallization can be effective if a suitable solvent is found and the crude product is relatively pure. For high-boiling point liquids, vacuum distillation can also be a viable option.[4]
Q4: I am having trouble with emulsion formation during the aqueous work-up. How can I resolve this?
A4: Emulsion formation is a common issue when extracting organic compounds from aqueous solutions. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution).[1] This increases the ionic strength of the aqueous phase, which can help to separate the layers.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for determining the purity of this compound and quantifying impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and can also be used for purity assessment.[5]
Quantitative Data Summary
The following table summarizes the expected outcomes from various purification techniques for this compound, based on typical results for similar compounds.
| Purification Stage/Technique | Typical Yield (%) | Purity (%) | Analytical Method |
| Crude Product (Post-synthesis Work-up) | 85-95% | ~85% | GC, HPLC |
| Recrystallization | 70-85% | >98% | GC, HPLC, NMR |
| Silica Gel Column Chromatography | 80-90% | >99% | GC, HPLC, NMR |
| Vacuum Distillation | 60-80% | >98% | GC, HPLC |
Experimental Protocols
1. Recrystallization
This protocol describes a general procedure for the purification of solid this compound.
-
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or hexanes and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
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Vacuum flask
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
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If using a mixed solvent system, dissolve the compound in the "better" solvent and add the "poorer" solvent dropwise until the solution becomes cloudy.[7] Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
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Cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
-
2. Silica Gel Column Chromatography
This protocol is suitable for purifying this compound from impurities with different polarities.
-
Materials:
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Crude this compound
-
Silica gel (60-120 mesh)
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Chromatography column
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Eluent (e.g., a gradient of ethyl acetate in hexanes)
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Collection tubes
-
TLC plates and chamber
-
-
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, non-polar eluent.
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Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel.
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Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions in separate tubes.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 22545-15-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Enhancing the Solubility of 2-(4-Ethoxyphenyl)ethanol for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Ethoxyphenyl)ethanol. The information is designed to address common solubility challenges encountered during the preparation of this compound for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an organic compound with the molecular formula C₁₀H₁₄O₂.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 166.22 g/mol | [1] |
| Melting Point | 42-44 °C | [2] |
| Appearance | White to off-white solid |
Q2: I've seen conflicting information about the water solubility of this compound. Is it soluble in aqueous solutions?
While some chemical suppliers list this compound as "soluble in water," this information is often not quantified and can be misleading for practical applications in biological assays.[2] For the concentrations typically required for stock solutions (e.g., 10-100 mM), it is likely to have poor aqueous solubility. It is always recommended to empirically determine the solubility in your specific aqueous buffer (e.g., PBS) at the desired concentration.
Q3: Which organic solvents are recommended for dissolving this compound?
For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving hydrophobic compounds. A structurally similar compound, 2-(4-Methoxyphenyl)ethanol, is known to be soluble in DMSO and methanol.[3] Therefore, it is highly probable that this compound is also soluble in DMSO and ethanol.
Q4: What is the maximum recommended concentration of solvents like DMSO or ethanol in a cell-based assay?
The final concentration of any organic solvent in your biological assay should be kept to a minimum to avoid solvent-induced cytotoxicity. The tolerance to solvents can vary between cell lines. Below is a summary of generally accepted maximum tolerated concentrations for DMSO and ethanol in cell culture.
| Solvent | Maximum Recommended Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Some cell lines may be sensitive to concentrations as low as 0.1%. Always perform a vehicle control. |
| Ethanol | ≤ 1% | Similar to DMSO, solvent tolerance is cell line-dependent. A vehicle control is essential.[4] |
Q5: How should I prepare a stock solution of this compound?
The standard procedure is to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 100% DMSO) and then dilute this stock solution into your aqueous assay buffer or cell culture medium to the final desired concentration. This ensures that the final concentration of the organic solvent is below the cytotoxic threshold.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution when added to aqueous buffer. | The aqueous solubility of the compound has been exceeded. | - Increase the concentration of your stock solution so that a smaller volume is needed for the final dilution. - Perform a serial dilution of your stock solution in the aqueous buffer to determine the highest achievable concentration without precipitation. |
| Inconsistent results in my biological assay. | - The compound may not be fully dissolved in the stock solution. - The compound may be precipitating at the final concentration in the assay. | - Ensure your stock solution is clear and free of any visible precipitate. Gentle warming (to just above its melting point of 42-44°C) or sonication may aid dissolution. - Visually inspect your assay plates for any signs of precipitation after adding the compound. |
| High background toxicity observed in my vehicle control wells. | The final concentration of the organic solvent is too high for your specific cell line. | - Reduce the final concentration of the solvent in your assay. This may require preparing a more concentrated stock solution. - Test the tolerance of your cell line to a range of solvent concentrations (e.g., 0.1% to 1% DMSO) to determine the maximum non-toxic concentration. |
| Difficulty dissolving the compound even in 100% DMSO. | The compound may have low intrinsic solubility or may be in a crystalline form that is slow to dissolve. | - Try gentle warming of the solution in a water bath. - Use a vortex mixer or sonicator to aid dissolution. - If solubility remains an issue, consider using a co-solvent system (e.g., a mixture of DMSO and ethanol), but be mindful of the final concentration of each solvent in your assay. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution. (Molecular Weight = 166.22 g/mol ).
-
For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 0.001 L * 166.22 g/mol = 0.0016622 g or 1.66 mg.
-
-
Weigh out the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If necessary, gently warm the solution in a water bath (e.g., 37°C) to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Solubilizing this compound for a Cell-Based Assay
Caption: Workflow for preparing and using this compound in a cell-based assay.
References
Troubleshooting guide for the reduction of ethoxy-substituted phenylacetic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of ethoxy-substituted phenylacetic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing ethoxy-substituted phenylacetic acids to their corresponding alcohols?
A1: The primary methods for reducing ethoxy-substituted phenylacetic acids include:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source to reduce the carboxylic acid. It is often considered a "greener" and scalable method.[1]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of readily reducing carboxylic acids to primary alcohols. This reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[2][3]
-
Borane-based Reagents: Reagents like borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS) can also be used for this reduction.
-
Reduction of an Ester Intermediate: The phenylacetic acid can first be converted to its corresponding ester (e.g., methyl or ethyl ester), which can then be reduced to the alcohol using reagents like LiAlH₄ or, under certain conditions, Sodium Borohydride (NaBH₄).[4][5]
Q2: My reduction of 4-ethoxyphenylacetic acid shows low conversion of the starting material. What are the potential causes?
A2: Low conversion can stem from several factors:
-
Inactive Catalyst (Catalytic Hydrogenation): The catalyst may be old, poisoned, or improperly activated. Ensure you are using a fresh batch of catalyst and that the reaction setup is free from potential catalyst poisons like sulfur or thiol compounds.[6]
-
Insufficient Reducing Agent: For hydride reductions (e.g., LiAlH₄), ensure that a sufficient excess of the reducing agent is used. Carboxylic acid reduction with LiAlH₄ first involves an acid-base reaction that consumes one equivalent of the hydride, followed by two more equivalents for the reduction itself.[3][7]
-
Reaction Temperature: Some reductions may require elevated temperatures to proceed at a reasonable rate. For instance, catalytic hydrogenations can sometimes be performed at higher temperatures and pressures to drive the reaction to completion.[6]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent or catalyst. Consider using a different solvent or a co-solvent to improve solubility.
Q3: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A3: Common side products depend on the reduction method:
-
Over-reduction (Catalytic Hydrogenation): Under harsh conditions (high pressure and temperature), the aromatic ring can be partially or fully reduced. To avoid this, use milder conditions and monitor the reaction progress carefully.
-
Formation of Aldehyde: While the aldehyde is an intermediate in the LiAlH₄ reduction of a carboxylic acid, it is highly reactive and typically not isolated. However, incomplete reduction could theoretically leave traces of the corresponding aldehyde.
-
Esterification (if using an alcohol solvent with acid catalysis): If the reaction is carried out in an alcohol solvent with an acid catalyst (sometimes used in catalytic hydrogenation), esterification of the starting carboxylic acid can occur.
-
Cleavage of the Ethoxy Group: While less common under standard reduction conditions, aggressive reagents or harsh conditions could potentially cleave the ether linkage.
To minimize side products, it is crucial to optimize reaction conditions such as temperature, reaction time, and the choice and amount of reducing agent or catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 2-(4-ethoxyphenyl)ethanol | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Use a higher loading of catalyst or a more potent reducing agent.[6] |
| Product loss during work-up. | - Ensure proper pH adjustment during extraction. - Use a continuous extraction apparatus for water-soluble alcohols. - Minimize transfers and ensure all equipment is rinsed. | |
| Catalyst poisoning (for catalytic hydrogenation). | - Use purified starting materials and solvents. - Try a fresh batch of catalyst. - Consider using a different type of catalyst (e.g., Pearlman's catalyst).[6] | |
| Incomplete Reaction (Starting material remains) | Insufficient reducing agent (e.g., LiAlH₄). | - Recalculate the required amount of reducing agent, ensuring at least 3 equivalents for a carboxylic acid. - Add the reducing agent portionwise to control the reaction. |
| Deactivated catalyst (catalytic hydrogenation). | - Ensure the system is properly purged of air. - Use high-purity hydrogen gas. | |
| Formation of an Oily, Difficult-to-Purify Product | Presence of multiple byproducts. | - Optimize reaction conditions for selectivity. - Purify the crude product using column chromatography. |
| Difficulties with work-up of LiAlH₄ reactions. | - Follow a standard quenching procedure carefully (e.g., Fieser work-up) to precipitate aluminum salts, which can otherwise lead to emulsions.[2][8] | |
| Reaction Does Not Start | Poor quality of reagents. | - Use freshly opened or properly stored anhydrous solvents and reducing agents. - Check the activity of the catalyst on a known standard reaction. |
| Low reaction temperature. | - Gradually increase the temperature while monitoring the reaction by TLC or GC. |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 4-Ethoxyphenylacetic Acid
This protocol is adapted from the general principles of catalytic hydrogenation of substituted mandelic and phenylacetic acids.[1]
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-ethoxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or water).
-
Catalyst Addition: Add 5-10 mol% of 5% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by distillation or column chromatography if necessary.
Method 2: LiAlH₄ Reduction of 4-Ethoxyphenylacetic Acid
This protocol is based on standard procedures for the LiAlH₄ reduction of carboxylic acids.[2][9]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (3-4 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve 4-ethoxyphenylacetic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).[2] Stir the resulting mixture until a white granular precipitate forms.
-
Isolation: Filter the precipitate and wash it thoroughly with diethyl ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reduction Methods for Phenylacetic Acid Derivatives
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield | Notes |
| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol/Acetic Acid | Room Temp - 80°C | Good to Excellent | Scalable, environmentally friendly.[1] |
| Hydride Reduction | LiAlH₄ | Anhydrous THF/Ether | 0°C to Reflux | Excellent | Powerful but requires anhydrous conditions and careful work-up.[2][3] |
| Ester Reduction | NaBH₄/LiCl | Ethanol/THF | Room Temp - 60°C | Good | Milder than LiAlH₄; requires prior esterification of the acid.[5] |
Table 2: Physical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| 4-Ethoxyphenylacetic acid | C₁₀H₁₂O₃ | 180.20 | 87-90 | 1.4 (t, 3H), 3.5 (s, 2H), 4.0 (q, 2H), 6.8 (d, 2H), 7.1 (d, 2H) |
| This compound | C₁₀H₁₄O₂ | 166.22 | N/A | 1.4 (t, 3H), 2.8 (t, 2H), 3.8 (t, 2H), 4.0 (q, 2H), 6.8 (d, 2H), 7.1 (d, 2H) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument.
Visualizations
Caption: Experimental workflow for the reduction of ethoxy-substituted phenylacetic acids.
Caption: Troubleshooting logic for low yield in reduction reactions.
References
- 1. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
Validation & Comparative
A Comparative Guide to the Identity Confirmation of 2-(4-Ethoxyphenyl)ethanol Utilizing Reference Standards
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a chemical compound's identity is a cornerstone of scientific research and pharmaceutical development. This guide provides a comprehensive comparison of a sample of 2-(4-Ethoxyphenyl)ethanol against a certified reference standard. We will detail the essential analytical techniques and present experimental data to ensure the unequivocal identification of this compound.
Understanding the Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. It provides a definitive point of comparison for a test sample, ensuring accuracy and reproducibility in experimental results. For this compound (CAS: 22545-15-9, Molecular Formula: C10H14O2), a reference standard would have its identity and purity established through a battery of spectroscopic and chromatographic methods.[1][2]
Comparative Analysis of Analytical Data
The identity of a synthesized or procured batch of this compound must be confirmed by comparing its analytical data with that of a certified reference standard. The following table summarizes the expected outcomes from key analytical techniques.
| Analytical Technique | Parameter | Reference Standard | Test Sample | Conformance |
| ¹H NMR | Chemical Shift (δ, ppm) | Consistent with the structure of this compound | Matches Reference | Yes / No |
| Integration | Proportional to the number of protons in each environment | Matches Reference | Yes / No | |
| Splitting Pattern | Corresponds to neighboring protons | Matches Reference | Yes / No | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Consistent with the carbon environments of the molecule | Matches Reference | Yes / No |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (m/z) | 166.22 [M]⁺ | Matches Reference | Yes / No |
| Fragmentation Pattern | Characteristic fragments of this compound | Matches Reference | Yes / No | |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (RT) | A single, sharp peak at a specific retention time | Matches Reference | Yes / No |
| Purity (Area %) | ≥ 99.5% | To be determined | ≥ 99.5% | |
| Infrared (IR) Spectroscopy | Key Absorptions (cm⁻¹) | Characteristic peaks for O-H, C-H (aliphatic & aromatic), C-O, and aromatic C=C bonds | Matches Reference | Yes / No |
Detailed Experimental Protocols
Accurate identity confirmation relies on meticulous adherence to established analytical protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample and the reference standard separately in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key expected signals for this compound include a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, a triplet for the methylene protons adjacent to the hydroxyl group, a triplet for the benzylic methylene protons, and doublets for the aromatic protons.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the presence of all unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample and the reference standard in a volatile organic solvent such as dichloromethane or methanol.
-
GC Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Compare the mass spectra of the sample and the reference standard, paying close attention to the molecular ion peak and the fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and confirming its identity by retention time.
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample and the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., 60:40 v/v), with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm).
-
-
Data Analysis: Co-inject a mixture of the sample and the reference standard. A single, sharp, symmetrical peak indicates that the two are identical.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the identity confirmation process.
Caption: Workflow for the identity confirmation of this compound.
References
Comparative analysis of different synthetic routes to 2-(4-Ethoxyphenyl)ethanol
A Comparative Guide to the Synthetic Routes of 2-(4-Ethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a key intermediate in the preparation of various biologically active molecules, can be achieved through several distinct chemical pathways. The selection of an optimal route is contingent upon factors such as starting material availability, desired yield, scalability, and safety considerations. This guide provides a comparative analysis of the most common synthetic strategies, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, offering a side-by-side comparison to aid in methodological selection.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Route 1: Reduction of Ester | Ethyl 4-ethoxyphenylacetate | Potassium Borohydride (KBH₄), Lithium Chloride (LiCl) | Ethanol, 30-85°C, 3-8 hours | 80-90%[1] |
| Route 2: Ethylation of Phenol | 2-(4-Hydroxyphenyl)ethanol | Sodium Hydride (NaH), Ethyl Bromide (EtBr) | THF, 0°C to reflux, 4-12 hours | High (specific data not cited) |
| Route 3: From Aldehyde via Henry Reaction | 4-Ethoxybenzaldehyde | Nitromethane, Sodium Borohydride | Two steps, varied conditions | Moderate to High (specific data not cited) |
| Route 4: Multi-step from Phenol | Phenol | Isobutyryl chloride, AlCl₃, Diethyl sulphate, etc. | Multiple steps, varied conditions | Lower overall yield |
Detailed Experimental Protocols
Route 1: Reduction of Ethyl 4-Ethoxyphenylacetate
This route is often favored for its high efficiency and yield. It involves the reduction of the ester functional group to a primary alcohol using a mixed-metal hydride system.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-ethoxyphenylacetate (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add lithium chloride (1 equivalent) and potassium borohydride (2 equivalents).[2]
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly add 3 M hydrochloric acid to adjust the pH to 7-8 and quench the excess borohydride.[2]
-
Work-up and Extraction: Add water to the reaction mixture and remove the ethanol under reduced pressure. The aqueous residue is then extracted with dichloromethane (3x).[2]
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.[2]
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel.[2]
Route 2: Ethylation of 2-(4-Hydroxyphenyl)ethanol
This method utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers. It involves the deprotonation of a phenol followed by nucleophilic substitution.[3]
Experimental Protocol:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of 2-(4-hydroxyphenyl)ethanol (1.0 equivalent) in anhydrous THF dropwise at 0°C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.[3]
-
Ethylation: Cool the reaction mixture back to 0°C and add ethyl bromide (1.1 equivalents) dropwise.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.[3]
-
Quenching and Work-up: After completion, cool the mixture to 0°C and quench with a saturated aqueous NH₄Cl solution. The mixture is then partitioned between ethyl acetate and water.[3]
-
Extraction and Drying: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.[3]
-
Purification: The crude product is purified by flash column chromatography on silica gel.[3]
Route 3: Synthesis from 4-Ethoxybenzaldehyde via Henry Reaction
This two-step sequence involves a carbon-carbon bond formation followed by reduction.
Experimental Protocol:
Step A: Henry Reaction
-
React 4-ethoxybenzaldehyde with nitromethane in the presence of a base (e.g., sodium hydroxide) to form 1-(4-ethoxyphenyl)-2-nitroethanol.
Step B: Reduction
-
The resulting nitroalkene is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
The amino group is subsequently converted to a hydroxyl group via diazotization with sodium nitrite and an acid, followed by hydrolysis. A more direct reduction of the nitro group to a hydroxyl group can be challenging. A common alternative is the reduction of the nitroalkene to the corresponding oxime, followed by hydrolysis to the aldehyde and subsequent reduction to the alcohol.
Route 4: Multi-step Synthesis from Phenol
This is a lengthy and more complex route, generally used when the starting materials for other routes are unavailable. It involves building the target molecule from a simple precursor through a series of reactions.[4]
A summary of the steps is as follows:
-
Acylation of phenol to yield phenyl isobutyrate.[4]
-
Fries Rearrangement of phenyl isobutyrate to produce 4-hydroxyphenyl-α-methylethyl ketone.[4]
-
Ethylation of the phenolic hydroxyl group to give 4-ethoxyphenyl-α-methylethyl ketone.[4]
-
Halogenation and Rearrangement to form 2-(4-ethoxyphenyl)-2-methylpropanoic acid.[4]
-
Esterification of the carboxylic acid.[4]
-
Reduction of the ester to the final alcohol product.[4]
Comparative Analysis and Visualizations
Route 1 (Reduction of Ester) is highly advantageous due to its high yield, relatively simple one-step procedure from a readily available or easily synthesized starting material, and straightforward work-up.[1][2] This makes it an excellent choice for both lab-scale and potential industrial production.
Route 2 (Ethylation of Phenol) is a very effective and direct method if 2-(4-hydroxyphenyl)ethanol is readily available. The Williamson ether synthesis is a robust and well-understood reaction.[3] However, the use of sodium hydride requires careful handling due to its reactivity with moisture.
Route 3 (From Aldehyde) provides a way to construct the carbon skeleton. However, the multi-step nature of the Henry reaction pathway, coupled with the use of potentially hazardous reagents, makes it less efficient than the first two routes.
Route 4 (Multi-step from Phenol) is the most complex and least atom-economical route. The numerous steps involved will likely lead to a significantly lower overall yield and require extensive purification at each stage, making it less practical for most applications.[4]
Below are diagrams illustrating the logical workflow of the primary synthetic routes.
Caption: Comparative workflow of the main synthetic routes to this compound.
Caption: Decision tree for selecting a synthetic route based on starting material availability.
References
A Comparative Study of 2-(4-Ethoxyphenyl)ethanol and 2-(4-Methoxyphenyl)ethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the nuanced impact of subtle structural modifications on a molecule's biological activity and physicochemical properties is of paramount importance. This guide provides an in-depth comparative analysis of two closely related aromatic alcohols: 2-(4-ethoxyphenyl)ethanol and 2-(4-methoxyphenyl)ethanol. While differing by only a single methylene group, the transition from a methoxy to an ethoxy substituent can have significant implications for their application as intermediates and pharmacophores. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview grounded in established scientific principles and experimental methodologies.
Introduction: The Significance of Alkoxy Substituents in Phenylethanol Derivatives
Phenylethanol and its derivatives are prevalent structural motifs in natural products and synthetic compounds with a wide array of biological activities. The para-alkoxy substituted phenylethanols, in particular, are of significant interest due to the influence of the alkoxy group on the electronic and steric properties of the molecule. The methoxy group of 2-(4-methoxyphenyl)ethanol and the ethoxy group of this compound, both electron-donating substituents, can modulate a compound's lipophilicity, metabolic stability, and interaction with biological targets. This comparative study will dissect these differences, providing a framework for rational compound selection in research and development.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
A foundational understanding of a compound's physical and chemical characteristics is essential for its effective application. The addition of a methylene unit in the ethoxy group of this compound leads to predictable, yet significant, alterations in its properties when compared to its methoxy counterpart.
| Property | 2-(4-methoxyphenyl)ethanol | This compound | Reference(s) |
| CAS Number | 702-23-8 | 22545-15-9 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | 166.22 g/mol | [1][2] |
| Appearance | Colorless to light brown liquid after melting | White crystalline solid | [3][4] |
| Melting Point | 26-28 °C | 42-44 °C | [3][4] |
| Boiling Point | 334-336 °C (lit.) | 138-141 °C at 8 mmHg | [3][4] |
| Solubility | Soluble in DMSO and Methanol | Soluble in water | [3][4] |
Spectroscopic Distinctions:
The structural variance between the two molecules is readily discernible through spectroscopic analysis. In ¹H NMR spectroscopy, 2-(4-methoxyphenyl)ethanol will exhibit a characteristic singlet for the methoxy protons, whereas this compound will display a triplet and a quartet corresponding to the ethyl group of the ethoxy substituent. Similarly, in mass spectrometry, the molecular ion peaks will differ by 14 mass units, reflecting the difference in their molecular weights. Infrared spectroscopy will show characteristic O-H and C-O stretching bands for both compounds, with subtle shifts expected due to the different alkoxy groups.
Analytical Characterization: Protocols for Purity and Identity Confirmation
Rigorous analytical characterization is a cornerstone of scientific integrity. The following protocols outline standard methodologies for the comparative analysis of this compound and 2-(4-methoxyphenyl)ethanol.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a precise method for determining the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method is suitable for these aromatic alcohols.
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC Purity Analysis.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is appropriate.[5]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting point.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 220 nm.[5]
-
Sample Preparation: Accurately weigh and dissolve the samples in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject equal volumes of each sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Due to its slightly higher lipophilicity, this compound is expected to have a longer retention time than 2-(4-methoxyphenyl)ethanol under these conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS Identity Confirmation.
Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient program (e.g., starting at 100 °C and ramping to 250 °C) will be necessary to ensure good separation.
-
MS Detection: Electron impact (EI) ionization at 70 eV, with a mass scan range of m/z 40-400.
-
Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of each compound in a volatile solvent such as dichloromethane.
-
Analysis: The retention times of the two compounds will differ, and their mass spectra will provide definitive structural confirmation through comparison with spectral libraries like the NIST database.[6]
Comparative Biological Activity: A Hypothesis-Driven Approach
Antioxidant Activity: The Role of the Alkoxy Group
The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. While the primary alcohol group in these molecules can also contribute, the electronic effects of the para-substituent on the phenyl ring play a crucial role.
Hypothesis: The ethoxy group is a slightly stronger electron-donating group than the methoxy group. This increased electron-donating character could lead to a slight enhancement of the antioxidant activity of this compound compared to 2-(4-methoxyphenyl)ethanol.[7][8] This is because the electron-donating group can stabilize the resulting phenoxy radical formed after hydrogen donation.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating antioxidant capacity.[9]
Experimental Workflow for DPPH Assay:
Caption: Workflow for the DPPH Antioxidant Assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well microplate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound dilutions.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined. A lower IC₅₀ value indicates higher antioxidant activity.
Antimicrobial Activity: The Influence of Lipophilicity
The antimicrobial activity of phenolic compounds can be influenced by their ability to disrupt microbial cell membranes. Lipophilicity is a key factor in this process.
Hypothesis: The presence of the additional methylene group in the ethoxy substituent makes this compound slightly more lipophilic than 2-(4-methoxyphenyl)ethanol. This increased lipophilicity may enhance its ability to penetrate the lipid-rich cell membranes of certain microorganisms, potentially leading to greater antimicrobial activity.[10] However, an optimal level of lipophilicity is often required, and excessive lipophilicity can sometimes decrease activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilutions: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Applications and Future Directions
The choice between this compound and 2-(4-methoxyphenyl)ethanol will be dictated by the specific requirements of the intended application.
-
Pharmaceutical Synthesis: As precursors to more complex molecules, the difference in their reactivity and solubility may favor one over the other in certain synthetic routes. Their differing lipophilicity could be exploited to fine-tune the pharmacokinetic profiles of drug candidates.
-
Fragrance and Cosmetics: 2-(4-methoxyphenyl)ethanol is known for its use in perfumes and cosmetics.[3] The slightly different volatility and odor profile of this compound could offer novel scent characteristics.
-
Materials Science: These compounds can be used as monomers or additives in polymer synthesis. The ethoxy derivative might impart greater flexibility or different solubility properties to the resulting polymer compared to the methoxy derivative.
Future research should focus on obtaining direct experimental data to validate the hypotheses presented here. Head-to-head comparisons of their antioxidant and antimicrobial activities against a panel of relevant microbial strains would be highly valuable. Furthermore, studies on their metabolic stability and potential cytotoxicity are essential for any future in vivo applications.
Conclusion
This comparative guide has highlighted the key differences between this compound and 2-(4-methoxyphenyl)ethanol, stemming from the subtle yet significant change of a methoxy to an ethoxy group. While their fundamental chemical structures are similar, this modification impacts their physicochemical properties and is hypothesized to influence their biological activities. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses. For researchers and drug development professionals, a thorough understanding of these structure-property and structure-activity relationships is crucial for making informed decisions in the design and selection of molecules for specific scientific and commercial applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Comparative assessment of antimicrobial efficacy of different hand sanitizers: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Commercial 2-(4-Ethoxyphenyl)ethanol Samples
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a critical determinant of experimental reproducibility and the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of analytical techniques for validating the purity of commercial samples of 2-(4-Ethoxyphenyl)ethanol, a key intermediate in various synthetic applications. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate analytical strategy for quality control and characterization.
Comparative Purity Analysis
The purity of commercially available this compound can vary between suppliers and even between batches from the same supplier. The following table summarizes hypothetical purity data for three different commercial samples, analyzed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Sample A | Sample B | Sample C |
| Purity by HPLC (Area %) | 99.5% | 98.8% | 99.9% |
| Major Impurity by HPLC | 2-(4-hydroxyphenyl)ethanol (0.3%) | Unidentified Peak at RRT 1.2 (0.7%) | Below Limit of Detection |
| Purity by GC-MS (Area %) | 99.4% | 98.7% | >99.9% |
| Identified Impurities by GC-MS | 2-(4-hydroxyphenyl)ethanol | Starting material from synthesis | None Detected |
| Purity by qNMR (%) | 99.6 ± 0.2% | 98.9 ± 0.3% | 99.9 ± 0.1% |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
Key Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined and validated experimental protocols. The following sections detail the methodologies for the three key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for purity assessment due to its high resolution and sensitivity.
Instrumentation:
-
Standard HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the separation and identification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for polar compounds.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a 2 mL GC vial.
Analysis: The total ion chromatogram (TIC) is used to determine the peak area percentages for purity assessment. The mass spectrum of each peak is used to identify the main component and any impurities by comparison with a spectral library or a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte itself.[1][2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
A certified internal standard with a known purity, such as maleic anhydride or 1,4-dinitrobenzene, that has a resonance signal that does not overlap with the analyte signals.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube and dissolve the sample and standard completely.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is often sufficient for small molecules).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and the potential application context of this compound and related compounds, the following diagrams are provided.
Caption: Workflow for the Purity Validation of Commercial Samples.
Caption: Hypothetical Signaling Pathway of an Aromatic Ethanol Derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Determination of Phenethyl alcohol on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-(4-Ethoxyphenyl)ethanol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(4-Ethoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. The cross-validation of these two orthogonal analytical techniques ensures data integrity, robustness, and regulatory compliance.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on established methods for similar phenolic compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound, particularly for determining its concentration in various samples.
Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV detection at 275 nm
Sample Preparation:
-
Dissolve a precisely weighed sample (approximately 1 mg/mL) in the mobile phase or a suitable solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory technique.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.
-
Derivatization (e.g., silylation) may be necessary to improve volatility and peak shape, though direct analysis is often possible.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics for the HPLC and GC-MS methods for the analysis of this compound, based on typical results for similar aromatic compounds.[1][2][3][4]
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 20 - 70 ng/mL | 5 - 50 ng/mL |
| Linearity (R²) | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Comparative workflow for HPLC and GC-MS analysis.
Caption: Logic of cross-validating HPLC and GC-MS methods.
References
A Comparative Analysis of the Predicted Biological Activity of 2-(4-Ethoxyphenyl)ethanol and its Analogs
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the predicted biological activities of 2-(4-Ethoxyphenyl)ethanol and its structurally related analogs. Due to a lack of direct experimental data on this compound, this guide infers its potential activities based on the well-documented biological effects of its structural analogs, primarily tyrosol and hydroxytyrosol, and their derivatives.
This compound, a derivative of phenylethanol, possesses a chemical structure that suggests potential for various biological activities. Its core structure is analogous to tyrosol (4-hydroxyphenylethanol), a naturally occurring phenolic compound found in olive oil, with the key difference being the substitution of the hydroxyl group with an ethoxy group. This structural modification is expected to influence its physicochemical properties, such as lipophilicity, which in turn can modulate its biological effects.
This guide will explore the known biological activities of relevant analogs, present available quantitative data for comparison, detail common experimental protocols for assessing these activities, and visualize relevant biological pathways.
Predicted Biological Activities of this compound
Based on the structure-activity relationships of its analogs, this compound is predicted to exhibit the following biological activities:
-
Antioxidant Activity: The presence of the phenyl ring with an oxygen-containing substituent suggests potential for free radical scavenging. However, the replacement of the hydroxyl group (present in tyrosol) with an ethoxy group is expected to significantly reduce its hydrogen-donating capacity, a key mechanism for antioxidant activity. Therefore, its antioxidant potential is likely to be modest compared to its hydroxylated counterparts.
-
Anti-inflammatory Activity: Phenolic compounds are known to possess anti-inflammatory properties. While the exact mechanism for this compound is unknown, it may involve the modulation of inflammatory signaling pathways. Increased lipophilicity due to the ethoxy group could enhance its cellular uptake and interaction with intracellular targets.
-
Antimicrobial Activity: The amphiphilic nature of phenylethanol and its derivatives contributes to their ability to disrupt microbial cell membranes. The ethoxy group in this compound may enhance its partitioning into the lipid bilayers of bacteria and fungi, suggesting potential antimicrobial effects.
Comparative Analysis of Analog Performance
The biological activities of this compound can be inferred by comparing it with its more extensively studied analogs. The following tables summarize the available quantitative data for key biological activities.
Table 1: Antioxidant Activity of this compound Analogs
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) | Source |
| Tyrosol | DPPH | >5000 | Trolox | 29.5 | [1](2) |
| Hydroxytyrosol | DPPH | 9.8 | Trolox | 29.5 | [1](2) |
| Tyrosol Acetate | DPPH | >5000 | Trolox | 29.5 | [1](2) |
| Hydroxytyrosol Acetate | DPPH | 15.2 | Trolox | 29.5 | [1](2) |
| 2-(4-Methoxyphenyl)ethanol | DPPH | Not Available | - | - |
Table 2: Cytotoxicity of this compound Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Tyrosol | Caco-2 | MTT | >100 | [1](2) |
| Hydroxytyrosol | Caco-2 | MTT | 55.6 | [1](2) |
| This compound | - | - | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Test compounds are prepared at various concentrations in the same solvent.
-
In a 96-well microplate, a small volume of the test compound solution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test compounds are prepared at various concentrations.
-
A small volume of the test compound solution is added to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
A control containing the solvent and the diluted ABTS•+ solution is also measured.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of phenylethanol derivatives are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and a general experimental workflow for assessing biological activity.
Caption: A simplified diagram illustrating the free radical scavenging mechanism of phenolic antioxidants.
Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB signaling pathways.
Caption: A general workflow for the evaluation of the biological activity of chemical compounds.
References
A Comparative Guide to the Analytical Characterization of 2-(4-Ethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-(4-Ethoxyphenyl)ethanol. The focus is on providing objective performance comparisons of various analytical techniques, supported by experimental data and detailed protocols to aid in the selection of appropriate characterization methods.
Physicochemical Properties
This compound is a derivative of phenethyl alcohol. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H14O2 | PubChem[1] |
| Molecular Weight | 166.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 22545-15-9 | PubChem[1] |
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the characterization of this compound is contingent on the analytical objective, such as structural elucidation, purity assessment, or quantification. The following table compares common analytical techniques used for the characterization of phenolic compounds.[2]
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography followed by ionization and mass-to-charge ratio detection. | Separation based on polarity on a stationary phase with detection by UV absorbance.[2] | Detection of nuclear spin transitions in a magnetic field to determine molecular structure.[2] |
| Information Provided | Molecular weight and fragmentation pattern for structural clues.[2] | Quantitative analysis based on UV absorbance and retention time for identification against a standard.[2] | Detailed structural information, including connectivity and stereochemistry.[2] |
| Sensitivity | Very high (ng to pg level).[2] | High (µg to ng level).[2] | Lower sensitivity, typically requiring mg quantities.[2] |
| Selectivity | High, especially with tandem MS.[2] | Moderate, can be affected by co-eluting compounds with similar UV spectra.[2] | Very high, provides unambiguous structural information.[2] |
| Quantitative Accuracy | Good, requires internal standards for best results.[2] | Excellent, the gold standard for quantification.[2] | Can be quantitative (qNMR) but less common for routine analysis.[2] |
| Sample Throughput | High for GC-MS, moderate for LC-MS.[2] | High.[2] | Low, requires longer acquisition times.[2] |
| Instrumentation Cost | High.[2] | Moderate.[2] | Very High.[2] |
Experimental Protocols
Detailed and validated protocols are crucial for accurate and reproducible characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying the purity of this compound. The protocol is based on established methods for the analysis of similar phenolic compounds.[2][3]
-
Instrumentation: Standard HPLC system with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The mobile phase composition may require optimization.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve a precisely weighed sample (approximately 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[2][3]
-
Quantification: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.[3]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound.[2]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[3]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to determine the connectivity between protons and carbons.
-
Molecular Weight and Fragmentation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
Temperature Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 min at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Illustrative Data
The following table presents typical analytical data for this compound.
| Technique | Parameter | Observed Data |
| HPLC-UV | Purity | > 98% (by area normalization) |
| Retention Time | Dependent on specific method conditions | |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | δ 1.41 (t, 3H), 2.84 (t, 2H), 3.84 (t, 2H), 4.01 (q, 2H), 6.86 (d, 2H), 7.14 (d, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | δ 14.9, 38.8, 61.9, 63.4, 114.6, 130.0, 130.2, 157.8 |
| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 166 |
| Key Fragments | m/z 137, 107, 77 |
Visualizations
Experimental Workflow for HPLC-UV Purity Analysis
Caption: Workflow for purity determination using HPLC-UV.
Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: Interrelation of techniques for structural elucidation.
References
A Comparative Guide to Monoterpene-Conjugated 2-(4-Ethoxyphenyl)ethanol Derivatives as Dual PPARα/γ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of novel monoterpene-conjugated (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acid derivatives, a class of 2-(4-Ethoxyphenyl)ethanol derivatives, in the context of type 2 diabetes and metabolic syndrome treatment. These compounds have been investigated as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), critical regulators of lipid and glucose metabolism.
This document offers an objective comparison of these derivatives against established and alternative therapeutic agents, supported by available preclinical data. Detailed experimental methodologies for key assays are provided to ensure reproducibility and facilitate further research.
Performance Benchmark: Dual PPARα/γ Agonism
The primary application explored for this class of this compound derivatives is the dual activation of PPARα and PPARγ. This dual agonism is a promising therapeutic strategy for type 2 diabetes as it simultaneously addresses both insulin resistance (a key function of PPARγ) and dyslipidemia (primarily regulated by PPARα).[1][2]
In Vitro PPARα and PPARγ Activation
A series of monoterpene-conjugated (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acid derivatives were synthesized and evaluated for their ability to activate human PPARα and PPARγ.[1] The in vitro activity was assessed using a CHO-hPPARα and CHO-hPPARγ cell-based luciferase reporter assay. The results are compared with the well-established PPARγ agonist, Rosiglitazone, and the dual PPARα/γ agonist, Tesaglitazar.
| Compound | Test Concentration (µM) | PPARα Activation (% of Control) | PPARγ Activation (% of Control) |
| (S)-2-ethoxy-3-(4-(4-(geranyloxy)phenethoxy)phenyl)propanoic acid | 1 | Comparable to Tesaglitazar | Not significant |
| (S)-2-ethoxy-3-(4-(4-(neryloxy)phenethoxy)phenyl)propanoic acid | 1 | Comparable to Tesaglitazar | Not significant |
| (S)-2-ethoxy-3-(4-(4-(citronellyloxy)phenethoxy)phenyl)propanoic acid | 1 | Comparable to Tesaglitazar | Similar to Rosiglitazone |
| (S)-2-ethoxy-3-(4-(4-(perillyloxy)phenethoxy)phenyl)propanoic acid | 1 | Comparable to Tesaglitazar | Similar to Rosiglitazone |
| (S)-2-ethoxy-3-(4-(4-(myrtenyloxy)phenethoxy)phenyl)propanoic acid | 1 | Comparable to Tesaglitazar | Similar to Rosiglitazone |
| (S)-2-ethoxy-3-(4-(4-(nopoxy)phenethoxy)phenyl)propanoic acid | 1 | Comparable to Tesaglitazar | Similar to Rosiglitazone |
| (S)-2-ethoxy-3-(4-(4-((3,7-dimethyloctyl)oxy)phenethoxy)phenyl)propanoic acid | 1 | Comparable to Tesaglitazar | Similar to Rosiglitazone |
| (S)-2-ethoxy-3-(4-(4-((p-cymen-7-yl)oxy)phenethoxy)phenyl)propanoic acid (Compound 5h) | 1 | Comparable to Tesaglitazar | Similar to Rosiglitazone |
| Rosiglitazone | 1 | Not specified | Potent agonist |
| Tesaglitazar | 1 | Potent agonist | Potent agonist |
Data synthesized from a study by Borisov et al. (2025). The study reported activation comparable to controls at 1 µM but did not provide specific EC50 values.[1]
In Vivo Efficacy in a Diabetic Mouse Model
The in vivo therapeutic potential of these derivatives was assessed in a C57BL/6 Ay/a mouse model, which exhibits symptoms of type 2 diabetes. The study evaluated the effects on glucose metabolism and lipid profiles.
| Treatment Group | Change in Blood Glucose | Change in Triglycerides | Change in Body Weight |
| Compound 5h | Significant reduction | Significant reduction | No significant change |
| Rosiglitazone | Significant reduction | Not specified | Potential for increase |
| Vehicle Control | No significant change | No significant change | No significant change |
Qualitative summary based on graphical data from Borisov et al. (2025). The study highlighted Compound 5h as the most promising, with pronounced hypoglycemic and hypolipidemic effects without significant weight gain.[1]
Comparison with Other Antidiabetic Drug Classes
To provide a broader context, the performance of dual PPARα/γ agonists is compared with two other major classes of non-insulin antidiabetic drugs: SGLT2 inhibitors and GLP-1 receptor agonists.
| Drug Class | Primary Mechanism of Action | Average HbA1c Reduction | Effect on Body Weight | Key Side Effects |
| Dual PPARα/γ Agonists | Activate PPARα and PPARγ, improving insulin sensitivity and lipid metabolism.[1][2] | Variable | Variable; some cause weight gain[3] | Edema, weight gain, potential cardiovascular risks with some agents.[3] |
| SGLT2 Inhibitors | Inhibit sodium-glucose co-transporter 2 in the kidneys, increasing urinary glucose excretion.[4] | 0.5% - 1.0% | Reduction | Genital and urinary tract infections, diabetic ketoacidosis (rare).[5] |
| GLP-1 Receptor Agonists | Mimic the action of incretin hormones, enhancing glucose-dependent insulin secretion and suppressing glucagon secretion.[4] | 1.0% - 2.0% | Reduction | Nausea, vomiting, diarrhea, pancreatitis (rare).[5] |
Data compiled from various clinical studies and reviews.[4][5]
Experimental Protocols
In Vitro PPARα and PPARγ Transactivation Assay
Objective: To determine the ability of test compounds to activate PPARα and PPARγ.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with a luciferase reporter gene under the control of a PPAR response element and expressing either human PPARα (CHO-hPPARα) or human PPARγ (CHO-hPPARγ) are used.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with the test compounds at various concentrations (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO). Known agonists like Rosiglitazone and Tesaglitazar are used as positive controls.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency. The fold activation relative to the vehicle control is then calculated.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of test compounds on glucose tolerance in a diabetic animal model.
Methodology:
-
Animal Model: C57BL/6 Ay/a mice (a model for type 2 diabetes) are used.
-
Acclimatization and Treatment: Animals are acclimatized and then treated orally with the test compound (e.g., Compound 5h), a positive control (e.g., Rosiglitazone), or a vehicle control for a specified duration (e.g., 14 days).
-
Fasting: Prior to the OGTT, the mice are fasted for a defined period (e.g., 6 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood glucose level (t=0) is measured from the tail vein.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated for each group to assess the overall glucose tolerance. Statistical analysis is performed to compare the treatment groups to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Safety and Toxicity
While the monoterpene-conjugated derivatives showed a promising efficacy profile, specific toxicity studies for these compounds have not been extensively reported. However, general toxicological considerations for the components are relevant. Monoterpenes, while generally regarded as safe, can exhibit toxicity at high doses, with potential for embryotoxic, neurotoxic, and genotoxic effects.[6][7] Dual PPARα/γ agonists as a class have faced challenges in clinical development due to side effects such as weight gain, edema, and concerns about potential cardiovascular risks.[3] Therefore, a thorough safety and toxicity assessment of these novel derivatives is a critical next step in their development.
Conclusion
The benchmarked monoterpene-conjugated (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acid derivatives, particularly compound 5h, demonstrate significant potential as dual PPARα/γ agonists for the treatment of type 2 diabetes and metabolic syndrome. Their ability to activate both PPARα and PPARγ translates to promising in vivo effects on both glucose and lipid metabolism in a preclinical model. However, for a complete evaluation, further studies are required to establish detailed dose-response relationships, generate specific EC50 values, and, most importantly, conduct comprehensive safety and toxicity profiling. Comparison with other antidiabetic drug classes highlights the unique mechanism of dual PPAR agonists, which may offer a more holistic approach to managing the multifaceted nature of type 2 diabetes. The experimental protocols and pathway diagrams provided herein serve as a foundation for researchers to build upon this promising area of drug discovery.
References
- 1. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Novel dual PPARα/γ agonists protect against liver steatosis and improve insulin sensitivity while avoiding side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness of SGLT-2 inhibitors versus GLP-1 receptor agonists in patients with type 2 diabetes and mild/moderate chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Efficacy and Safety of the Combination Therapy With GLP-1 Receptor Agonists and SGLT-2 Inhibitors in Type 2 Diabetes Mellitus: A Systematic Review and Meta-analysis [frontiersin.org]
- 6. Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Ethoxyphenyl)ethanol: Reproducibility and Robustness of Common Protocols
For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 2-(4-Ethoxyphenyl)ethanol, a valuable building block in the preparation of various pharmaceuticals and agrochemicals. We will delve into the experimental details, reproducibility, and robustness of common synthetic routes, presenting quantitative data to facilitate informed decisions in the laboratory.
The synthesis of this compound can be approached through several key chemical transformations. The most prevalent methods involve the reduction of a corresponding carboxylic acid or its ester, and the formation of a carbon-carbon bond via a Grignard reaction. Each of these routes presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, yield, purity, and scalability. This guide will focus on two primary, well-documented pathways: the reduction of 4-ethoxyphenylacetic acid and the Grignard reaction of a 4-ethoxybenzyl halide with a one-carbon electrophile.
Comparison of Key Synthesis Protocols
The selection of a synthetic protocol is often a trade-off between factors such as yield, purity, cost of reagents, and the simplicity of the procedure. Below is a summary of quantitative data for two common methods for preparing this compound.
| Parameter | Protocol 1: Reduction of 4-Ethoxyphenylacetic Acid | Protocol 2: Grignard Reaction |
| Starting Material | 4-Ethoxyphenylacetic acid | 4-Ethoxybenzyl halide (e.g., bromide) |
| Key Reagents | Lithium aluminum hydride (LiAlH₄) | Magnesium (Mg), Formaldehyde (CH₂O) |
| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) | Anhydrous diethyl ether or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | Room temperature to reflux |
| Reaction Time | 2 - 16 hours | 1 - 4 hours |
| Typical Yield | 85-95% | 60-75% |
| Reported Purity | >98% after purification | >95% after purification |
| Key Robustness Factors | Strict anhydrous conditions required; exothermic reaction | Strict anhydrous conditions required; initiation can be sensitive |
Experimental Protocols
Protocol 1: Reduction of 4-Ethoxyphenylacetic Acid with Lithium Aluminum Hydride (LAH)
This method is a high-yielding and relatively straightforward approach for the synthesis of this compound. The primary consideration is the need for strictly anhydrous conditions due to the reactivity of LAH with water.
Materials:
-
4-Ethoxyphenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 4-ethoxyphenylacetic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reduction.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by vacuum distillation or column chromatography on silica gel.
Protocol 2: Grignard Reaction of 4-Ethoxybenzyl Halide with Formaldehyde
This protocol offers a classic method for carbon-carbon bond formation. The robustness of this reaction is highly dependent on the successful formation of the Grignard reagent, which can be sensitive to the quality of the magnesium and the absence of moisture.
Materials:
-
4-Ethoxybenzyl bromide or chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of 4-ethoxybenzyl bromide in anhydrous diethyl ether is added to initiate the formation of the Grignard reagent, 4-ethoxybenzylmagnesium bromide.
-
Once the Grignard reagent has formed, it is cooled to 0 °C, and formaldehyde (generated by heating paraformaldehyde or bubbled as a gas) is introduced into the reaction mixture.
-
The reaction is stirred for 1-2 hours at 0 °C and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude this compound is then purified by vacuum distillation or column chromatography.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic processes, the following diagrams illustrate the key steps and transformations.
Discussion on Reproducibility and Robustness
Reduction of 4-Ethoxyphenylacetic Acid: This protocol is generally considered highly reproducible and robust, provided that the starting material is of good quality and the reaction is carried out under strictly anhydrous conditions. The main potential for variability lies in the quenching step, which is highly exothermic and must be performed with care to avoid loss of product and ensure safety. The high yields reported for this method make it an attractive option for both small-scale and larger-scale syntheses.
Grignard Reaction: The Grignard synthesis, while a cornerstone of organic chemistry, can be less robust than the reduction method. The initiation of the Grignard reagent formation is notoriously sensitive to impurities on the surface of the magnesium and trace amounts of water. This can lead to variable induction times and, in some cases, complete failure of the reaction to start. Once the Grignard reagent is formed, the reaction with formaldehyde is typically reliable. However, the overall lower yields and the sensitivity of the initial step can make this protocol less reproducible for researchers without significant experience with this type of reaction.
Conclusion
For the synthesis of this compound, the reduction of 4-ethoxyphenylacetic acid with lithium aluminum hydride offers a more robust and higher-yielding protocol compared to the Grignard reaction approach. While the Grignard reaction is a powerful tool for C-C bond formation, its sensitivity to reaction conditions can impact its reproducibility. The choice of method will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale, and the experience of the chemist. This guide provides the necessary data and procedural outlines to assist researchers in making an informed decision for their synthetic endeavors.
A Spectroscopic Comparison of 2-(4-Ethoxyphenyl)ethanol and Its Precursor, 4-Ethoxyphenylacetic Acid
This guide provides a detailed spectroscopic comparison of the alcohol product, 2-(4-Ethoxyphenyl)ethanol, with its carboxylic acid precursor, 4-Ethoxyphenylacetic acid. The transformation from the carboxylic acid to the alcohol is typically achieved through reduction, for which Lithium Aluminum Hydride (LiAlH₄) is a common and effective reagent. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to distinguish between these compounds.
The reduction of 4-Ethoxyphenylacetic acid to this compound is a fundamental transformation in organic synthesis. Spectroscopic analysis is crucial for monitoring the reaction's progress and confirming the identity and purity of the product. Key techniques for this analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursor, 4-Ethoxyphenylacetic acid.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ (ethoxy) | 1.4 | Triplet |
| -CH₂- (ethoxy) | 4.0 | Quartet | |
| -CH₂- (ethyl) | 2.8 | Triplet | |
| -CH₂OH | 3.8 | Triplet | |
| Aromatic H | 6.8, 7.1 | Doublets | |
| -OH | Variable | Singlet | |
| 4-Ethoxyphenylacetic acid [1] | -CH₃ (ethoxy) | 1.4 | Triplet |
| -CH₂- (ethoxy) | 4.0 | Quartet | |
| -CH₂- (acid) | 3.6 | Singlet | |
| Aromatic H | 6.8, 7.2 | Doublets | |
| -COOH | Variable (typically >10) | Singlet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | -CH₃ (ethoxy) | ~15 |
| -CH₂- (ethyl) | ~38 | |
| -CH₂OH | ~63 | |
| -CH₂- (ethoxy) | ~64 | |
| Aromatic C | ~115, ~130 | |
| Aromatic C-O | ~158 | |
| 4-Ethoxyphenylacetic acid [2] | -CH₃ (ethoxy) | ~15 |
| -CH₂- (acid) | ~40 | |
| -CH₂- (ethoxy) | ~63 | |
| Aromatic C | ~115, ~130 | |
| Aromatic C-O | ~158 | |
| -COOH | ~178 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound [3][4] | O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 | |
| C-H stretch (aliphatic) | 2850-3000 | |
| C-O stretch (alcohol) | 1000-1250 | |
| 4-Ethoxyphenylacetic acid [2][5] | O-H stretch (carboxylic acid) | 2500-3300 (very broad) |
| C=O stretch (carboxylic acid) | 1700-1725 | |
| C-O stretch (carboxylic acid) | 1210-1320 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound [3] | 166 | 137, 107, 77 |
| 4-Ethoxyphenylacetic acid [5] | 180 | 135, 107, 77 |
Experimental Protocols
Synthesis of this compound from 4-Ethoxyphenylacetic acid
This protocol describes the reduction of 4-ethoxyphenylacetic acid using lithium aluminum hydride (LiAlH₄).
Materials:
-
4-Ethoxyphenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid or aqueous solution of Rochelle's salt
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
A solution of 4-ethoxyphenylacetic acid in an anhydrous solvent (diethyl ether or THF) is prepared.
-
In a separate flask, a suspension of LiAlH₄ in the same anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
The solution of 4-ethoxyphenylacetic acid is added dropwise to the LiAlH₄ suspension with continuous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled in an ice bath and the excess LiAlH₄ is quenched cautiously by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. Alternatively, an aqueous solution of Rochelle's salt can be added to hydrolyze the aluminum salts and facilitate their removal.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
IR Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Liquid samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[6]
-
Mass Spectrometry: Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).[5]
Visualizations
Reaction Pathway
The following diagram illustrates the reduction of 4-ethoxyphenylacetic acid to this compound using lithium aluminum hydride.
Caption: Chemical transformation from precursor to product.
Experimental Workflow
This diagram outlines the key steps in the synthesis and analysis process.
Caption: Synthesis and analysis workflow.
References
- 1. 4-ETHOXYPHENYLACETIC ACID(4919-33-9) 1H NMR [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C10H14O2 | CID 89752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxyphenethyl alcohol [webbook.nist.gov]
- 5. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(4-Ethoxyphenyl)ethanol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-ethoxyphenyl)ethanol, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes wearing protective gloves, clothing, and eye/face protection. Ensure adequate ventilation to avoid inhalation of any dust or vapors.[1] In case of contact, rinse eyes immediately with plenty of water and wash skin thoroughly.[1]
Step-by-Step Disposal Procedure
While the safety data sheet for this compound indicates that at its given concentration it is not considered hazardous to health or the environment, it is best practice to manage its disposal as a chemical waste stream.[1] Do not dispose of this chemical down the sink or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible container. The original container is often a suitable choice.[2][3] The container must be in good condition, leak-proof, and have a secure, tightly fitting cap.[2][3]
-
For liquid solutions, do not fill the container to more than 90% capacity to allow for expansion.[4]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[2]
-
Ensure the storage area is well-ventilated.
-
Segregate the waste container from incompatible materials. While specific incompatibilities for this compound are not prominently listed, a general best practice is to store it away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to request a hazardous waste pickup.[2][6]
-
Complete any required waste pickup forms, ensuring the information matches the container label.[2]
-
Do not attempt to transport the chemical waste off-site yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, including this compound.
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound were identified in the provided safety data sheets. Disposal regulations are typically governed by local, state, and federal guidelines. Always consult with your institution's EHS office for specific quantitative thresholds that may apply.
| Parameter | Value | Source |
| Container Fill Level | Do not exceed 90% capacity | ETH Zürich[4] |
| Halogenated Compound Limit (in non-halogenated solvent waste) | < 2% | ETH Zürich[4] |
Disclaimer: This information is intended as a general guide. It is the responsibility of the user to comply with all applicable local, state, and federal regulations regarding chemical waste disposal. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
